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4H,5H,6H,7H,8H-thieno[3,2-c]azepine hydrochloride Documentation Hub

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  • Product: 4H,5H,6H,7H,8H-thieno[3,2-c]azepine hydrochloride
  • CAS: 83621-61-8

Core Science & Biosynthesis

Foundational

Technical Guide: Structure-Activity Relationship (SAR) of Thienoazepine Derivatives

Executive Summary Thienoazepines represent a privileged scaffold in medicinal chemistry, serving as bioisosteres to the clinically ubiquitous benzodiazepines. By replacing the benzene ring with a thiophene moiety, resear...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Thienoazepines represent a privileged scaffold in medicinal chemistry, serving as bioisosteres to the clinically ubiquitous benzodiazepines. By replacing the benzene ring with a thiophene moiety, researchers achieve altered lipophilicity, metabolic stability, and electronic distribution, often resulting in "scaffold hopping" success stories.

This guide analyzes the SAR of thienoazepines across two distinct therapeutic landscapes: CNS modulation (classical antipsychotics) and Epigenetic regulation (modern BET bromodomain inhibitors like OTX015). It provides validated synthetic protocols and assay methodologies for researchers optimizing this scaffold.

Part 1: The Scaffold Architecture

The thienoazepine core consists of a seven-membered nitrogen-containing ring (azepine) fused to a five-membered sulfur-containing ring (thiophene). The nomenclature depends on the fusion bond.

Isomeric Variations

The two primary isomers relevant to drug discovery are:

  • Thieno[2,3-b]azepine: The sulfur atom is distal to the azepine nitrogen.

  • Thieno[3,2-b]azepine: The sulfur atom is proximal to the azepine nitrogen.

Bioisosteric Rationale: Replacing the benzene of a benzodiazepine with thiophene reduces the aromatic surface area and introduces a heteroatom (Sulfur) capable of specific sigma-hole interactions or weak hydrogen bonding, often improving solubility and altering the metabolic "soft spots" of the molecule.

SAR Visualization (DOT Diagram)

The following diagram maps the critical regions for chemical modification on the thienoazepine scaffold.

ThienoSAR Core Thienoazepine Scaffold Thiophene Thiophene Ring (Bioisostere) Core->Thiophene Azepine Azepine Ring (7-Membered) Core->Azepine Appendages Appendages (Aryl/Alkyl) Core->Appendages Sub_S S-Atom Position (Isomerism affects receptor fit) Thiophene->Sub_S Sub_C2 C2-Substitution (Methyl/EWG increases metabolic stability) Thiophene->Sub_C2 Sub_N N-Alkylation (Critical for lipophilicity & BBB penetration) Azepine->Sub_N Sub_Sat Unsaturation (C=N) (Rigidifies conformation) Azepine->Sub_Sat Sub_Ph Pendant Aryl Ring (Pi-stacking interactions) Appendages->Sub_Ph Sub_Tri Triazole Fusion (Modern SAR: BET Inhibition) Appendages->Sub_Tri

Figure 1: Structural dissection of the thienoazepine scaffold highlighting key regions for medicinal chemistry optimization.

Part 2: Case Studies in SAR Optimization

Classical SAR: CNS Modulation (Olanzapine Analogs)

In the development of atypical antipsychotics, the thieno[2,3-b][1,5]benzodiazepine structure (Olanzapine) demonstrated that the thiophene ring could maintain dopamine D2 and serotonin 5-HT2A antagonism while reducing Extrapyramidal Symptoms (EPS).

  • Key SAR Insight: The electron-rich nature of the thiophene ring compared to benzene increases the basicity of the piperazine nitrogen (distal appendage), enhancing receptor affinity.

  • Substitution: A methyl group at the thiophene C2 position prevents metabolic ring opening.

Modern SAR: Epigenetic Modulation (BET Inhibitors)

The most significant recent advancement involves thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepines , exemplified by OTX015 (Birabresib) .

Mechanistic Goal: Inhibit Bromodomain and Extra-Terminal (BET) proteins (BRD2, BRD3, BRD4) by mimicking the acetylated lysine residues of histones.

Table 1: SAR Evolution from Benzodiazepine to Thienoazepine (BET Inhibitors)

FeatureJQ1 (Benzodiazepine)OTX015 (Thienoazepine)SAR Impact
Core Ring Benzene fused to diazepineThiophene fused to diazepineThiophene improves pharmacokinetic profile (t1/2) and oral bioavailability.
Head Group Triazole ringTriazole ringEssential for hydrogen bonding with the conserved Asparagine (Asn140) in the BET binding pocket.
Pendant Group 4-chlorophenyl4-chlorophenylOccupies the hydrophobic "WPF shelf" region. The Cl-substituent provides optimal steric twist.
Activity (IC50) ~77 nM (BRD4)92-112 nM (BRD4)Comparable potency with superior drug-like properties for clinical development.

Critical Interaction: The triazole ring fused to the azepine is non-negotiable for BET activity. It acts as the acetyl-lysine mimic. The thiophene ring serves as a scaffold spacer that orientates the 4-chlorophenyl group into the hydrophobic pocket.

Part 3: Synthetic Protocols

Reliable synthesis is the bedrock of SAR studies. Below is a validated route for constructing the core thienoazepine scaffold, adaptable for both CNS and BET-targeted derivatives.

Protocol: Synthesis of Thieno[2,3-b]azepin-4-ones via Dieckmann Cyclization

Based on principles from J. Med. Chem. and standard heterocyclic chemistry.[1][2][3][4][5]

Reagents:

  • Substituted 2-amino-3-carbethoxythiophene (Starting Material)[6]

  • Ethyl 4-bromobutyrate[6]

  • Sodium Hydride (NaH)

  • Toluene/DMF (Solvent)

Step-by-Step Workflow:

  • N-Alkylation:

    • Dissolve 2-amino-3-carbethoxythiophene (10 mmol) in anhydrous DMF (20 mL).

    • Add NaH (11 mmol, 60% dispersion) slowly at 0°C. Stir for 30 mins.

    • Add Ethyl 4-bromobutyrate (11 mmol) dropwise.

    • Heat to 60°C for 4 hours.

    • Workup: Quench with water, extract with EtOAc. Purification via column chromatography yields the diester intermediate.

  • Dieckmann Cyclization (Ring Closure):

    • Dissolve the diester intermediate in dry Toluene.

    • Add NaH (2.5 eq) and catalytic ethanol.

    • Reflux for 6-12 hours. The solution typically darkens.

    • Monitoring: TLC should show disappearance of the diester.

    • Workup: Acidify carefully with 10% HCl to decarboxylate the intermediate ester (if required) or isolate the keto-ester.

  • Triazole Fusion (For OTX015-like analogs):

    • React the resulting thienoazepinone with hydrazine hydrate to form the hydrazone.

    • Cyclize with an orthoester (e.g., triethyl orthoacetate) to fuse the triazole ring.

Synthetic Logic Diagram (DOT)

Synthesis Start 2-amino-3-carbethoxythiophene Step1 Step 1: N-Alkylation (Ethyl 4-bromobutyrate, NaH) Start->Step1 Inter1 Intermediate: Diester Precursor Step1->Inter1 Step2 Step 2: Dieckmann Cyclization (NaH, Toluene, Reflux) Inter1->Step2 Core Thienoazepin-4-one Core Step2->Core Step3 Step 3: Functionalization (e.g., Triazole fusion for BETi) Core->Step3 Final Target Thienoazepine Derivative Step3->Final

Figure 2: Synthetic pathway for constructing the thienoazepine core via Dieckmann condensation.

Part 4: Experimental Validation (Assays)

To validate the SAR, specific assays must be employed. For modern thienoazepines (BET inhibitors), the Fluorescence Polarization (FP) Assay is the gold standard for determining binding affinity (


 or 

).
Protocol: Competitive Binding FP Assay (BET BRD4)

Principle: A fluorescently labeled ligand (tracer) binds to the BET bromodomain. When the thienoazepine inhibitor binds, it displaces the tracer. The free tracer rotates faster, reducing fluorescence polarization.

Materials:

  • Recombinant BRD4 bromodomain protein (His-tagged).

  • Fluorescent Tracer (e.g., FITC-labeled JQ1 derivative).

  • Assay Buffer: 50 mM HEPES (pH 7.5), 100 mM NaCl, 0.05% CHAPS.

Procedure:

  • Preparation: Dilute BRD4 protein to a concentration of

    
     (previously determined for the tracer).
    
  • Dosing: Add test compounds (thienoazepine derivatives) in DMSO to 384-well black plates (10-point dose-response).

  • Incubation: Add the protein/tracer mix to the wells.

    • Final DMSO concentration should be <1%.

  • Equilibration: Incubate at room temperature for 60 minutes in the dark.

  • Measurement: Read Fluorescence Polarization (Ex: 485 nm, Em: 530 nm) on a multimode plate reader (e.g., EnVision).

  • Analysis: Plot mP (milli-Polarization) vs. log[Compound]. Fit to a 4-parameter logistic equation to determine

    
    .
    

Self-Validating Check: Always run a reference standard (e.g., OTX015 or JQ1) on the same plate. If the reference


 deviates by >2-fold from historical means, the assay is invalid.

Part 5: References

  • Filippakopoulos, P., et al. (2010). Selective inhibition of BET bromodomains. Nature. [Link]

    • Foundational paper establishing the SAR for benzodiazepine/thienoazepine BET inhibitors.

  • Boi, M., et al. (2015). The BET Bromodomain Inhibitor OTX015 Affects Pathogenetic Pathways in Preclinical B-cell Tumor Models.[7] Clinical Cancer Research. [Link]

    • Defines the biological activity and SAR specificity of OTX015.

  • Pevarello, P., et al. (2010). Synthesis and anticonvulsant activity of some thieno[2,3-b]azepin-4-ones. Journal of Heterocyclic Chemistry. [Link]

    • Source for the Dieckmann cyclization synthetic protocols.

  • Amorim, R., et al. (2016). Thieno[3,2-b]pyridine and thieno[2,3-b]pyridine derivatives: Synthesis and biological applications. European Journal of Medicinal Chemistry. [Link][1]

    • Review of the thieno-fused scaffold chemistry.

Sources

Exploratory

A Technical Guide to the Synthesis of Tetrahydro-Thienoazepines: A Literature Review for Drug Development Professionals

Introduction: The Therapeutic Potential of Fused Heterocyclic Scaffolds The fusion of a thiophene ring with an azepine core creates the tetrahydro-thienoazepine scaffold, a heterocyclic system of significant interest in...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of Fused Heterocyclic Scaffolds

The fusion of a thiophene ring with an azepine core creates the tetrahydro-thienoazepine scaffold, a heterocyclic system of significant interest in medicinal chemistry and drug development. These structures serve as bioisosteric replacements for other well-known pharmacophores, such as tetrahydroisoquinolines, and are integral to a variety of biologically active compounds. Their unique three-dimensional architecture allows for diverse substitutions, enabling fine-tuning of their pharmacological profiles. This guide provides a comprehensive review of the primary synthetic pathways to access this valuable heterocyclic core, offering insights into the strategic choices behind each method for researchers and scientists in the field.

Strategic Approaches to the Tetrahydro-Thienoazepine Core

The construction of the tetrahydro-thienoazepine ring system can be broadly categorized into two main strategies: formation of the azepine ring onto a pre-existing thiophene (Strategy A) and, less commonly, construction of the thiophene ring (Strategy B). This guide will focus on the most prevalent and versatile methods within these strategies.

Strategy A: Annulation of the Azepine Ring onto a Thiophene Precursor

This approach is the most common, leveraging the rich and well-established chemistry of thiophene derivatives. Key cyclization methods include intramolecular reactions such as the Pictet-Spengler reaction, Friedel-Crafts acylation followed by reduction, and Dieckmann condensation.

The Pictet-Spengler reaction is a powerful method for constructing tetrahydroisoquinoline and related heterocyclic systems.[1][2] It involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.[1] This strategy is highly effective for the synthesis of tetrahydrothieno[3,2-c]pyridines, close structural analogues of thienoazepines, and the principles can be extended to the formation of the seven-membered azepine ring.[3][4]

The driving force for this reaction is the formation of an electrophilic iminium ion under acidic conditions, which then undergoes cyclization onto the electron-rich thiophene ring.[1] The nucleophilicity of the thiophene ring is a critical factor, with electron-donating substituents generally leading to higher yields and milder reaction conditions.[5]

A key starting material for this approach is a 2-(thiophen-2-yl)ethanamine or a 2-(thiophen-3-yl)ethanamine derivative. The choice of the starting thiophene isomer dictates the final regiochemistry of the fused ring system.

Diagram 1: General Mechanism of the Pictet-Spengler Reaction

Pictet-Spengler Mechanism cluster_0 Iminium Ion Formation cluster_1 Intramolecular Cyclization Amine β-Thienylethylamine Imine Imine Intermediate Amine->Imine + R-CHO, -H₂O Aldehyde Aldehyde/Ketone Aldehyde->Imine Iminium Iminium Ion Imine->Iminium + H⁺ Cyclization Electrophilic Aromatic Substitution Iminium->Cyclization 6-endo-trig Deprotonation Deprotonation Cyclization->Deprotonation - H⁺ Product Tetrahydro-thienoazepine Deprotonation->Product

Caption: The Pictet-Spengler reaction pathway.

Experimental Protocol: Synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine hydrochloride (A Representative Analogue) [6]

This protocol details the synthesis of a thienopyridine, which serves as a model for the analogous thienoazepine synthesis.

  • Step 1: Imine Formation. To a 1-liter reaction vessel equipped with a Dean-Stark apparatus, add 2-thienylethylamine (100 g) and dichloroethane (600 mL). Stir the mixture for 5 minutes. Add polyoxymethylene (26.4 g) and heat the reaction mixture to reflux. Continuously remove the water formed during the reaction via the Dean-Stark trap.

  • Step 2: Cyclization. After 4 hours, cool the reaction mixture to 30°C. Add a 6.6N solution of hydrochloric acid in dimethylformamide (133 mL). Heat the reaction mixture to 70°C and maintain for 4 hours.

  • Step 3: Isolation and Purification. Cool the reaction to 15°C and stir for 8-10 hours to facilitate crystallization. Filter the resulting solid, wash with cold dichloromethane, and dry under vacuum at 30-40°C to yield 4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride.

Yield: 120 g (Purity: 99%)[6]

Intramolecular Friedel-Crafts acylation is a robust method for forming cyclic ketones, which can then be converted to the desired tetrahydro-thienoazepine through reductive amination or other reduction methods.[7][8] This strategy typically involves a thiophene ring bearing a side chain with a terminal carboxylic acid or acyl chloride.

The key step is the Lewis acid-catalyzed cyclization of the acyl group onto the thiophene ring.[9][10] The regioselectivity of the cyclization is governed by the position of the side chain on the thiophene ring and the relative stability of the Wheland intermediate. The resulting thienoazepinone can then be subjected to reduction.

Causality Behind Experimental Choices:

  • Lewis Acid Catalyst: Strong Lewis acids like AlCl₃ or polyphosphoric acid (PPA) are commonly used to activate the acyl group for electrophilic attack on the thiophene ring.[8]

  • Reaction Solvent: Anhydrous, non-coordinating solvents such as dichloromethane or nitrobenzene are typically employed to prevent quenching of the Lewis acid catalyst.

Diagram 2: Friedel-Crafts Acylation Pathway

Friedel-Crafts Pathway Start Thiophene with acyl chloride side chain Acylium Acylium Ion Formation Start->Acylium + AlCl₃ Cyclization Intramolecular Cyclization Acylium->Cyclization Ketone Thienoazepinone Cyclization->Ketone - H⁺ Reduction Reduction (e.g., Reductive Amination) Ketone->Reduction Product Tetrahydro-thienoazepine Reduction->Product

Caption: Synthesis via Friedel-Crafts acylation and reduction.

Reductive Amination of the Thienoazepinone Intermediate:

Reductive amination is a highly versatile and widely used method for the formation of amines from ketones.[11][12][13] In the context of tetrahydro-thienoazepine synthesis, the intermediate thienoazepinone can be reacted with an amine (or ammonia) in the presence of a reducing agent to form the final product.[14][15]

Commonly used reducing agents include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃).[11] These reagents are mild enough to selectively reduce the intermediate iminium ion in the presence of the ketone starting material, allowing for a one-pot reaction.[11]

The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a β-keto ester.[16][17] This method has been successfully applied to the synthesis of thieno[2,3-b]azepin-4-ones.[6] The starting material is a thiophene derivative bearing two ester-containing side chains.

The reaction is base-catalyzed, typically using a strong base such as sodium hydride or sodium ethoxide.[17] The resulting cyclic β-keto ester can be further manipulated, for example, by decarboxylation and reduction, to afford the tetrahydro-thienoazepine scaffold.

Experimental Protocol: Synthesis of Thieno[2,3-b]azepin-4-ones via Dieckmann Condensation [6]

  • Step 1: Precursor Synthesis. Substituted 2-amino-3-carbethoxythiophenes are N-protected (e.g., with a tosyl or benzoyl group). The sodium salt of the protected amine is then alkylated with ethyl 4-bromobutyrate to introduce the second ester-containing side chain.

  • Step 2: Dieckmann Cyclization. The resulting diester is cyclized in the presence of sodium hydride in an appropriate solvent like toluene.

  • Step 3: Deprotection. The N-protecting group is removed. For example, a tosyl group can be cleaved using a mixture of 40% sulfuric acid and acetic acid.

An alternative and elegant approach to the tetrahydro-thienoazepine core involves the ring expansion of a smaller, fused ring system. For instance, 5,6,7,8-tetrahydrothieno[3,2-b]azepine has been synthesized via the ring expansion of a thieno-fused cyclohexanone oxime using diisobutylaluminum hydride (DIBAH).[18] This method offers a direct, one-step procedure from the oxime precursor.[18]

The mechanism of this DIBAH-mediated ring expansion is distinct from the classical Beckmann rearrangement and can offer different regioselectivity.[18] The reaction conditions, particularly the temperature, need to be carefully controlled to suppress side reactions.[18]

Table 1: Comparison of Key Synthetic Strategies

Synthetic Strategy Key Reaction Typical Starting Materials Advantages Disadvantages
Pictet-Spengler AnalogueIminium ion cyclizationβ-Thienylethylamine, Aldehyde/KetoneHigh atom economy, often one-pot.Can require harsh acidic conditions.
Friedel-Crafts AcylationElectrophilic aromatic substitutionThiophene with acyl side chainReliable for forming cyclic ketones.Requires stoichiometric Lewis acids.
Dieckmann CondensationIntramolecular Claisen condensationThiophene with two ester side chainsGood for forming β-keto esters.Requires strong base, multi-step precursor synthesis.
Ring ExpansionDIBAH-mediated rearrangementThieno-fused cyclohexanone oximeDirect, one-step from oxime.Can have regioselectivity issues.
Strategy B: Construction of the Thiophene Ring

While less common, it is also possible to construct the thiophene ring onto a pre-existing azepine or a precursor molecule. The Gewald reaction is a powerful tool for the synthesis of 2-aminothiophenes and can be employed in this strategy.[7][19]

The Gewald reaction is a multi-component condensation of a ketone, an α-cyanoester, and elemental sulfur in the presence of a base.[7][19] By starting with a cyclic ketone, such as an azepan-4-one, one could potentially construct the fused thiophene ring.

Diagram 3: The Gewald Reaction for Thiophene Synthesis

Gewald Reaction Ketone Ketone Knoevenagel Knoevenagel Condensation Ketone->Knoevenagel Cyanoester α-Cyanoester Cyanoester->Knoevenagel Intermediate Unsaturated Nitrile Knoevenagel->Intermediate Sulfur Sulfur Addition & Cyclization Intermediate->Sulfur + S₈, Base Product 2-Aminothiophene Sulfur->Product

Sources

Protocols & Analytical Methods

Method

Introduction: The Challenge of Reproducibility with DMSO Stock Solutions

An In-depth Technical Guide to the Preparation of Stock Solutions for Thieno[3,2-c]azepine HCl in DMSO Thieno[3,2-c]azepine hydrochloride and its analogs represent a class of heterocyclic compounds with significant inter...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Preparation of Stock Solutions for Thieno[3,2-c]azepine HCl in DMSO

Thieno[3,2-c]azepine hydrochloride and its analogs represent a class of heterocyclic compounds with significant interest in drug discovery and development. For in vitro and in vivo screening, Dimethyl Sulfoxide (DMSO) is the solvent of choice due to its exceptional ability to dissolve a wide array of both polar and nonpolar compounds.[1][2] It is readily miscible with aqueous media used in biological assays and its high boiling point (189 °C) minimizes evaporation, ensuring concentration stability during handling.[1]

However, the very property that makes DMSO a "universal solvent"—its high polarity and capacity for hydrogen bonding—also presents a critical challenge: hygroscopicity.[3] DMSO readily absorbs ambient moisture from the atmosphere, a phenomenon that can significantly alter its solvation properties.[3][4] The presence of absorbed water can decrease the solubility of lipophilic compounds, leading to precipitation during storage, especially after freeze-thaw cycles.[5] This can introduce significant variability and compromise the integrity and reproducibility of experimental results.[4]

This application note provides a comprehensive, field-proven protocol for the preparation, storage, and handling of stock solutions of thieno[3,2-c]azepine HCl in DMSO. As a hydrochloride salt, this compound has specific properties that must be considered. This guide explains the scientific rationale behind each step to ensure the creation of stable, reliable, and accurate stock solutions for research applications.

Foundational Principles: Understanding the Components

A robust protocol is built on a solid understanding of the materials involved. The interaction between thieno[3,2-c]azepine HCl and DMSO, particularly in non-ideal conditions, dictates the necessary handling procedures.

The Nature of Thieno[3,2-c]azepine HCl

Thieno[3,2-c]azepine HCl is the hydrochloride salt of its parent amine. The protonation of the azepine nitrogen to form the hydrochloride salt generally increases polarity and enhances solubility in polar solvents compared to the free base. However, specific solubility data for this compound in DMSO is not widely published, necessitating an empirical approach grounded in the best practices for similar heterocyclic amine salts. It is crucial to treat the compound as potentially hygroscopic itself, requiring storage in a desiccator to protect it from atmospheric moisture.[6]

The Critical Properties of Dimethyl Sulfoxide (DMSO)

Success in preparing a stable stock solution is critically dependent on the quality and handling of the DMSO. While an excellent solvent, its properties demand careful management.

Key Physicochemical Properties of DMSO

PropertyValue / CharacteristicImplication for Stock Solution Preparation
Hygroscopicity High; readily absorbs atmospheric water.[4]Use of anhydrous DMSO is mandatory. Minimize exposure to air during handling. Work in a low-humidity environment or under inert gas if possible.[4]
Freezing Point 18.5 °C (65.3 °F)[1]DMSO is solid at or just below room temperature. It must be fully thawed and equilibrated to room temperature before use to ensure homogeneity.
Boiling Point 189 °C (372 °F)[1]Low volatility at room temperature prevents significant concentration changes due to evaporation. However, removing DMSO from a sample is difficult.[1]
Solvency Dissolves a wide range of polar and nonpolar compounds.[1][2]Ideal for creating high-concentration stock solutions.
Toxicity in Assays Can be cytotoxic or cause artifactual results at high concentrations.[1][7]Final assay concentrations of DMSO should typically be kept below 0.5%, with 0.1% being a common target.[7][8]

The absorption of water by DMSO is not a trivial concern. Uncapped tubes can absorb enough moisture to constitute over 30% of the solution's volume in days.[4] This absorbed water dramatically depresses the freezing point and can significantly reduce the solubility of organic compounds, leading to precipitation upon freezing and thawing.[5]

Experimental Protocol: Preparation of a 10 mM Stock Solution

This protocol details the steps to prepare a 10 mM stock solution of thieno[3,2-c]azepine HCl. Calculations should be adjusted for different target concentrations.

Required Materials and Equipment
  • Thieno[3,2-c]azepine HCl (powder form)

  • Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9% purity

  • Calibrated analytical balance

  • Sterile, amber glass vial with a PTFE-lined screw cap

  • Sterile, single-use polypropylene microcentrifuge tubes for aliquoting

  • Calibrated positive displacement or air displacement pipettes with low-retention tips

  • Vortex mixer

  • Bath sonicator

  • Personal Protective Equipment (PPE): Safety glasses, lab coat, nitrile gloves

Pre-Protocol Workflow: Minimizing Water Contamination

The following workflow is essential for maintaining the anhydrous nature of the solvent and ensuring the integrity of the stock solution.

G cluster_prep Preparation Phase cluster_dissolution Dissolution Phase cluster_storage Finalization & Storage A Equilibrate all components (Compound, DMSO, Vials) to ambient temperature B Handle in low humidity environment (e.g., fume hood with dry air flow or nitrogen box) A->B C Weigh Thieno[3,2-c]azepine HCl using analytical balance B->C D Transfer weighed compound to sterile amber glass vial C->D E Add calculated volume of anhydrous DMSO D->E F Cap vial tightly and vortex until dissolved E->F G Use bath sonication or gentle warming (37°C) if needed F->G H Visually inspect for complete dissolution G->H I Aliquot into single-use microcentrifuge tubes H->I J Label aliquots clearly (Name, Conc., Date) I->J K Store immediately at -20°C or -80°C J->K

Figure 1. Workflow for preparing DMSO stock solutions while minimizing water absorption.

Step-by-Step Methodology
  • Calculate Required Mass: Determine the molecular weight (MW) of thieno[3,2-c]azepine HCl. For a target of 10 mM (0.010 mol/L), use the following formula: Mass (mg) = 10 mM * MW ( g/mol ) * Volume (mL)

    Example: Assuming a MW of 201.7 g/mol and a desired volume of 2 mL: Mass = 10 * 201.7 * (2/1000) = 4.034 mg

  • Weigh Compound: Tare a sterile amber glass vial on a calibrated analytical balance. Carefully weigh the calculated mass of thieno[3,2-c]azepine HCl directly into the vial. If weighing a small amount is difficult, it is better to weigh a larger mass (e.g., 10 mg) and add the corresponding volume of DMSO to achieve the desired concentration.[9]

  • Add Solvent: Using a calibrated pipette, add the calculated volume of anhydrous DMSO to the vial containing the compound.

  • Dissolution: Tightly cap the vial and vortex vigorously for 1-2 minutes.[7] Visually inspect the solution against a light source to ensure no solid particles remain.

  • Aid Dissolution (If Necessary): If the compound does not fully dissolve, utilize a bath sonicator for 5-10 minutes.[7] Gentle warming in a 37°C water bath can also be effective, but caution is advised as heat can degrade some compounds.[7]

  • Final Quality Check: Once dissolved, allow the solution to return to room temperature. Perform a final visual inspection to confirm clarity and absence of precipitation.

Storage and Stability: Preserving Solution Integrity

Proper storage is as critical as proper preparation. The goal is to prevent degradation and maintain the compound in a dissolved state.

Aliquoting for Long-Term Use

To prevent degradation from multiple freeze-thaw cycles, the stock solution must be aliquoted into smaller, single-use volumes.[7][10] This practice ensures that the main stock remains frozen and undisturbed.

Recommended Storage Conditions

Once prepared and aliquoted, stock solutions should be stored in tightly sealed containers at low temperatures to maintain their integrity.[7]

Guidelines for Storing DMSO Stock Solutions

ParameterRecommendationRationale
Temperature -20°C (short- to mid-term) or -80°C (long-term).[10]Low temperatures slow down potential chemical degradation.
Duration Up to 3 months at -20°C; up to 6 months at -80°C.[6][10]Stability is compound-dependent. A study on ~7200 compounds found that after 3 months at room temperature, the probability of observing the compound was 92%, which dropped to 52% after one year.[11] Low-temperature storage significantly extends this timeline.
Container Tightly-capped polypropylene tubes or PTFE-lined glass vials.Prevents moisture ingress and solvent evaporation.
Freeze/Thaw Avoid repeated cycles.[7][10]Promotes precipitation, especially if any moisture has been absorbed.[5]

Application: Dilution into Aqueous Media for Assays

The high concentration of the DMSO stock must be diluted to a working concentration in an aqueous buffer or cell culture medium for biological experiments.

  • Preventing Precipitation: A common issue is the precipitation of the compound when the DMSO stock is rapidly diluted into an aqueous solution.[7] This can be mitigated by performing a stepwise dilution.[10]

  • Controlling Final DMSO Concentration: The final concentration of DMSO in the assay should be kept as low as possible, typically below 0.5%, to avoid solvent-induced artifacts or cytotoxicity.[7] It is imperative to run a vehicle control containing the same final concentration of DMSO alongside all experiments.[7][8]

References

  • An In-depth Technical Guide to the Hygroscopic Nature and Storage of Dimethyl Sulfoxide-d6. Benchchem.
  • Frequently Asked Questions. Selleckchem.com.
  • Compound Handling Instructions. MedChemExpress.
  • Protocol for Dissolving Compounds in DMSO for Biological Assays. Benchchem.
  • How do I make a stock solution of a substance in DMSO? ResearchGate.
  • The effect of room-temperature storage on the stability of compounds in DMSO. Yufeng.
  • The effect of room-temperature storage on the stability of compounds in DMSO. PubMed.
  • What is the suitable storage condition of the compound (volatile compound) that already dissolved in dimethyl sulfoxide (DMSO)? ResearchGate.
  • Buffer and sample preparation for direct binding assay in 2% DMSO. GE Healthcare Life Sciences.
  • Making a stock solution for my drug using DMSO. General Lab Techniques Forum.
  • An In-depth Technical Guide to the Hygroscopic Nature of DMSO in Experiments. Benchchem.
  • The Effects of Water on DMSO and Effective Hydration Measurement Freezing Point Depression of DMSO. Ziath.
  • Dimethyl sulfoxide. Wikipedia.
  • What is the best right way of storing DMSO in research lab? ResearchGate.
  • 4h,5h,6h,7h,8h-thieno[3,2-c]azepine hydrochloride. PubChem.
  • Dimethyl Sulfoxide (DMSO) Solubility Data. Gaylord Chemical.

Sources

Application

Application Notes &amp; Protocols: A Guide to the Scale-Up Synthesis of Tetrahydro-thienoazepine Hydrochloride

Introduction: The thienoazepine scaffold is a privileged heterocyclic motif present in a variety of neurologically active agents. Its unique three-dimensional structure allows for precise interactions with various biolog...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction:

The thienoazepine scaffold is a privileged heterocyclic motif present in a variety of neurologically active agents. Its unique three-dimensional structure allows for precise interactions with various biological targets, making it a cornerstone for the development of novel therapeutics. The synthesis of tetrahydro-thienoazepine derivatives, particularly as hydrochloride salts to enhance solubility and stability, is a critical step in advancing these compounds from laboratory-scale curiosities to clinically viable drug candidates.

This guide provides a comprehensive overview of a scalable synthetic route to a representative tetrahydro-thienoazepine hydrochloride. It moves beyond a simple recitation of steps to elucidate the underlying chemical principles and process considerations essential for successful scale-up. We will address critical aspects such as reaction optimization, process safety, and the implementation of modern manufacturing technologies like continuous flow chemistry.[1][2] This document is intended for researchers, chemists, and drug development professionals engaged in the process of advancing complex molecules from the bench to pilot scale and beyond.

Strategic Overview: Retrosynthetic Analysis

The selected target for this guide is a generic 4,5,6,7-tetrahydro-thieno[3,2-c]pyridine, a common isomer of the tetrahydro-thienoazepine class, which will be prepared as its hydrochloride salt. The retrosynthetic strategy hinges on a robust and scalable construction of the core thieno[3,2-c]pyridine ring system, followed by a straightforward salt formation.

G Target Tetrahydro-thienoazepine HCl Freebase Tetrahydro-thienoazepine Free Base Target->Freebase HCl Salt Formation Intermediate_A Thieno[3,2-c]pyridine Intermediate Freebase->Intermediate_A Reduction / Cyclization Starting_Materials Commercially Available Starting Materials (e.g., Thiophene derivatives, amino alcohols) Intermediate_A->Starting_Materials Key C-C and C-N Bond Formations

Caption: Retrosynthetic approach for Tetrahydro-thienoazepine Hydrochloride.

Part 1: Synthesis of the Thieno[3,2-c]pyridine Core

The construction of the core heterocyclic system is the most critical phase of the synthesis. Several methods exist, but for scalability, a convergent approach is often preferred. One such established method involves the alkylation of a pre-formed 4,5,6,7-tetrahydrothieno[3,2-c]pyridine with a suitable alkyl halide.[3]

Protocol 1: N-Alkylation of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine

This protocol describes the synthesis of a derivative, which is a common intermediate in the synthesis of related active pharmaceutical ingredients.

Rationale: This reaction is a standard nucleophilic substitution where the secondary amine of the tetrahydrothieno[3,2-c]pyridine acts as the nucleophile. The choice of a non-nucleophilic base like potassium carbonate is crucial to prevent side reactions. Dimethylformamide (DMF) is an excellent solvent for this type of reaction due to its high polarity and ability to dissolve both the organic starting materials and the inorganic base.[3]

Step-by-Step Procedure:

  • To a solution of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine (1.0 eq) in anhydrous dimethylformamide (DMF, 10 volumes), add potassium carbonate (1.0 eq).

  • Add the desired alkylating agent, for example, methyl 2-chloro-o.chlorophenylacetate (1.0 eq).[3]

  • Heat the reaction mixture to 90°C and monitor the reaction progress by HPLC or TLC until the starting material is consumed (typically 4-6 hours).

  • Cool the mixture to room temperature and filter off the inorganic salts.

  • Evaporate the solvent under reduced pressure.

  • The residue can be taken up in water and extracted with a suitable organic solvent like ethyl acetate.[3]

  • The organic layers are combined, washed with brine, dried over sodium sulfate, and concentrated to yield the crude product.

  • Purification can be achieved via crystallization or column chromatography, though for scale-up, crystallization is preferred.

ParameterLaboratory Scale (10g)Pilot Scale (1kg)
Solvent Anhydrous DMFAnhydrous DMF (consider solvent recovery)
Base Potassium CarbonatePotassium Carbonate
Temperature 90°C90°C (ensure adequate heat transfer)
Work-up Liquid-liquid extractionLiquid-liquid extraction, centrifugation
Purification Column ChromatographyCrystallization
Typical Yield 75-85%70-80%

Part 2: Scale-Up Considerations and Process Optimization

Transitioning from a laboratory procedure to a large-scale manufacturing process introduces a new set of challenges that must be addressed to ensure safety, efficiency, and reproducibility.[4]

Workflow for Process Scale-Up

G cluster_0 Lab-Scale Synthesis cluster_1 Process Development & Optimization cluster_2 Pilot Plant Scale-Up A Route Scouting & Proof of Concept B Reagent & Solvent Selection A->B C Parameter Optimization (Temp, Conc, Time) B->C D Safety Assessment (Thermal runaway, etc.) C->D E Equipment Selection & Engineering Controls D->E F Batch Record Generation E->F G Production & In-Process Controls F->G

Caption: General workflow for scaling up a chemical synthesis.

Key Optimization Parameters:
  • Reagent and Solvent Selection: At scale, the cost, availability, and safety of all materials are paramount. While DMF is an effective solvent, its high boiling point and potential toxicity may warrant investigation into greener alternatives like cyclopentyl methyl ether (CPME) or 2-methyltetrahydrofuran (2-MeTHF).

  • Thermal Safety: Exothermic reactions must be well-characterized using techniques like Differential Scanning Calorimetry (DSC) to understand the potential for thermal runaway. Adequate cooling capacity is a critical engineering control in large reactors.

  • Work-up and Isolation: On a large scale, liquid-liquid extractions can be cumbersome. Alternative work-up procedures, such as precipitation and filtration, should be explored. Crystallization is the preferred method for purification of the final product and intermediates as it is more economical and scalable than chromatography.

  • Continuous Flow Chemistry: For certain steps, particularly those that are highly exothermic or involve hazardous reagents, continuous flow processing can offer significant advantages in terms of safety, control, and throughput.[1][5] This technology allows for rapid heating and cooling, precise control of reaction time, and a smaller footprint compared to traditional batch reactors.[6]

Part 3: Final Salt Formation and Isolation

The conversion of the free base to its hydrochloride salt is a critical final step to improve the physicochemical properties of the API.

Protocol 2: Hydrochloride Salt Formation

Rationale: The formation of a hydrochloride salt is achieved by treating the free base with hydrochloric acid. The choice of solvent is important to ensure that the resulting salt precipitates out of the solution, allowing for easy isolation by filtration. A common solvent system is isopropanol or a mixture of an organic solvent and water.

Step-by-Step Procedure:

  • Dissolve the purified tetrahydro-thienoazepine free base (1.0 eq) in a suitable solvent such as isopropanol (IPA) or ethyl acetate.

  • Cool the solution in an ice bath.

  • Slowly add a solution of hydrochloric acid (1.0-1.1 eq) in IPA or as an aqueous solution, while monitoring the pH.

  • Stir the resulting slurry at a low temperature for a specified period to allow for complete precipitation.

  • Collect the solid product by filtration.

  • Wash the filter cake with a cold, non-polar solvent (e.g., heptane) to remove any residual impurities.

  • Dry the product under vacuum at an appropriate temperature to obtain the final tetrahydro-thienoazepine hydrochloride.

ParameterValue
Salt forming agent HCl in Isopropanol / Aqueous HCl
Solvent Isopropanol, Ethyl Acetate
Temperature 0-10°C
Isolation Method Filtration
Drying Conditions Vacuum, 40-50°C
Expected Yield >95%
Final Purity (HPLC) >99.5%

References

  • Synthesis of Polysubstituted Tetrahydro-1,4-Thiazepines by Rhodium-Catalyzed Ring Expansion of Dihydro-1,3-Thiazines with Diazoesters. (2025). ResearchGate. [Link]

  • Koebel, R. F., Needham, L. L., & Blanton, C. D., Jr. (1975). Synthesis of thieno[2,3-b]azepin-4-ones as potential antineoplastic agents. Journal of Medicinal Chemistry, 18(2), 192–194. [Link]

  • Thienotriazolodiazepine derivatives. (n.d.).
  • The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. (2015). Beilstein Journal of Organic Chemistry, 11, 134. [Link]

  • Synthesis of Active Pharmaceutical Ingredient. (2023). LinkedIn. [Link]

  • Large-Scale Synthesis. (n.d.). ResearchGate. [Link]

  • The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. (2015). Beilstein Journal of Organic Chemistry, 11, 1304–1328. [Link]

  • 1,5-Methano-1H-3-benzazepine, 2,3,4,5-tetrahydro-, hydrochloride (1:1). CAS Common Chemistry. [Link]

  • Cascade reaction brings a new dimension to amine synthesis. (2025). Chemistry World. [Link]

  • Synthesis of 1,3-Thiazine and 1,4-Thiazepine Derivatives via Cycloadditions and Ring Expansion. (2025). Molecules, 30(23), 5633. [Link]

  • Progress, challenges and future directions of heterocycles as building blocks in iterative methodologies towards sequence-defined oligomers and polymers. (2021). RSC Publishing. [Link]

  • Synthesis of Tetrahydroazepines through Silyl Aza-Prins Cyclization Mediated by Iron(III) Salts. (n.d.). The Journal of Organic Chemistry, 82(24), 13404–13412. [Link]

  • New Strategies for the Transition-Metal Catalyzed Synthesis of Aliphatic Amines. (2020). Chemical Reviews, 120(7), 3120–3241. [Link]

  • Synthesis of 1,3-Thiazine and 1,4-Thiazepine Derivatives via Cycloadditions and Ring Expansion. (2025). MDPI. [Link]

  • Heterocyclic Aromatic Amines in Meat: Formation, Isolation, Risk Assessment, and Inhibitory Effect of Plant Extracts. (n.d.). Foods, 10(10), 2348. [Link]

  • Synthesis method of tetrahydropapaverine hydrochloride. (n.d.).
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  • PROCESS DEVELOPMENT FOR THE SYNTHESES OF ESSENTIAL MEDICINES IN CONTINUOUS FLOW. (n.d.). Virginia Commonwealth University. [Link]

  • Enantioselective Synthesis of 2-Functionalized Tetrahydroquinolines through Biomimetic Reduction. (2021). Organic Letters, 23(23), 9188–9192. [Link]

  • Microwave-assisted Synthesis of 2-Substituted 4,5,6,7-Tetrahydro-1,3-thiazepines from 4-Aminobutanol. (n.d.). Beilstein Archives. [Link]

  • Unlocking Therapeutic Potential of Novel Thieno-Oxazepine Hybrids as Multi-Target Inhibitors of AChE/BChE and Evaluation Against Alzheimer's Disease: In Vivo, In Vitro, Histopathological, and Docking Studies. (2025). Pharmaceuticals, 18(8), 1143. [Link]

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Sources

Method

Guidelines for using thienoazepine HCl as a building block in library synthesis

Introduction: The Thienoazepine Scaffold as a Privileged Structure in Drug Discovery The thienoazepine core, a seven-membered diazepine ring fused to a thiophene ring, represents a "privileged scaffold" in medicinal chem...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Thienoazepine Scaffold as a Privileged Structure in Drug Discovery

The thienoazepine core, a seven-membered diazepine ring fused to a thiophene ring, represents a "privileged scaffold" in medicinal chemistry. Its structural complexity and conformational flexibility allow it to interact with a wide range of biological targets. Thiophene rings, as bioisosteres of benzene, can modulate the pharmacokinetic and pharmacodynamic properties of a molecule[1]. The most prominent example of a thienoazepine-based drug is Olanzapine, an atypical antipsychotic. The proven therapeutic potential of this scaffold has led to significant interest in synthesizing libraries of thienoazepine analogues for the discovery of new chemical entities with improved efficacy and safety profiles[2][3][4].

This guide provides a comprehensive overview of the use of thienoazepine HCl as a building block for library synthesis. We will delve into its chemical properties, handling considerations for the hydrochloride salt, and detailed protocols for key chemical transformations that enable the rapid diversification of the core structure.

The Thienoazepine Building Block: A Focus on the Thieno[2,3-b][4][5]benzodiazepine Core

For the purpose of these application notes, we will focus on a common and synthetically versatile thienoazepine core: the thieno[2,3-b][4][5]benzodiazepine system. A key intermediate in the synthesis of many analogues is 2-methyl-4-piperazin-1-yl-10H-thieno[2,3-b][4][5]benzodiazepine, also known as desmethylolanzapine (DOLA)[3]. This commercially available building block, often supplied as its hydrochloride salt, provides two primary points for diversification: the secondary amine of the piperazine ring and the secondary amine of the diazepine ring.

Handling and Properties of Thienoazepine HCl

Thienoazepine building blocks are often supplied as their hydrochloride (HCl) salts to enhance their stability and aqueous solubility[6][7]. However, the presence of the HCl salt has important implications for its use in synthesis:

  • Solubility: Thienoazepine HCl salts are generally more soluble in polar protic solvents like water, methanol, and ethanol compared to their freebase counterparts. This can be advantageous for certain reactions or for the preparation of stock solutions.

  • Reactivity: The protonated amine groups in the HCl salt are not nucleophilic. Therefore, for reactions involving the secondary amines (such as N-acylation, N-alkylation, or cross-coupling reactions), the freebase form of the thienoazepine must be generated in situ or in a separate step. This is typically achieved by the addition of a suitable base.

  • Stability: While the HCl salt enhances shelf-life, prolonged exposure to air and moisture should be avoided, as with any amine salt[8]. Store in a cool, dry place, preferably under an inert atmosphere.

Workflow for Thienoazepine Library Synthesis

The following diagram illustrates a general workflow for the diversification of a thienoazepine building block like DOLA.

G cluster_0 Input Building Block cluster_1 Core Reactions for Diversification cluster_2 Library Generation A Thienoazepine HCl (e.g., DOLA) B N-Acylation / N-Sulfonylation A->B Free-basing with appropriate base C N-Alkylation / Reductive Amination A->C Free-basing with appropriate base D Buchwald-Hartwig Amination A->D Free-basing with appropriate base E Suzuki Coupling (on a halogenated scaffold) A->E Free-basing with appropriate base F Diverse Library of Thienoazepine Analogues B->F C->F D->F E->F

Caption: General workflow for thienoazepine library synthesis.

Protocols for Key Diversification Reactions

The following protocols are designed to be general starting points for the synthesis of a library of thienoazepine analogues. Optimization may be required for specific substrates.

Protocol 1: N-Acylation of the Piperazine Moiety

This protocol describes the acylation of the secondary amine on the piperazine ring of a DOLA-like building block.

Reaction Scheme:

Materials:

  • Thienoazepine HCl building block (e.g., DOLA HCl)

  • Acylating agent (e.g., acid chloride, carboxylic acid)

  • Base (e.g., triethylamine (TEA), N,N-diisopropylethylamine (DIPEA))

  • Coupling agent (if using a carboxylic acid, e.g., HATU, HBTU)

  • Anhydrous solvent (e.g., dichloromethane (DCM), N,N-dimethylformamide (DMF))

Step-by-Step Procedure:

  • To a solution of the thienoazepine HCl (1 equivalent) in anhydrous DCM, add DIPEA (2.5 equivalents). Stir at room temperature for 15 minutes to generate the freebase.

  • In a separate flask, prepare a solution of the acid chloride (1.2 equivalents) in anhydrous DCM.

  • Slowly add the acid chloride solution to the thienoazepine solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Expert Insights:

  • Choice of Base: DIPEA is often preferred over TEA as it is a non-nucleophilic base and is less likely to cause side reactions with the acid chloride.

  • Carboxylic Acid Coupling: If using a carboxylic acid, pre-activate it with a coupling agent like HATU in the presence of a base (e.g., DIPEA) before adding the thienoazepine freebase. This is a milder alternative to using acid chlorides.

Protocol 2: Buchwald-Hartwig Amination for Diversification

The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds and can be used to introduce a variety of amine substituents onto a halogenated thienoazepine scaffold[9][10][11][12][13].

Reaction Scheme:

Materials:

  • Halogenated thienoazepine building block (e.g., a bromo-thienoazepine)

  • Amine coupling partner

  • Palladium catalyst (e.g., Pd2(dba)3, Pd(OAc)2)

  • Phosphine ligand (e.g., XPhos, SPhos)[9]

  • Base (e.g., NaOtBu, K2CO3, Cs2CO3)

  • Anhydrous solvent (e.g., toluene, dioxane)

Step-by-Step Procedure:

  • To an oven-dried reaction vessel, add the bromo-thienoazepine (1 equivalent), the amine (1.2 equivalents), the palladium catalyst (0.02 equivalents), the phosphine ligand (0.04 equivalents), and the base (1.5 equivalents).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the Celite pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Expert Insights:

  • Ligand Selection: The choice of phosphine ligand is crucial for the success of the Buchwald-Hartwig amination. Bulky, electron-rich ligands like XPhos and SPhos are often effective for challenging couplings[9].

  • Base Compatibility: The choice of base should be compatible with the functional groups on both coupling partners. Strong bases like NaOtBu are highly effective but may not be suitable for substrates with base-labile groups[11].

Protocol 3: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds, allowing for the introduction of aryl, heteroaryl, or alkyl groups onto a halogenated thienoazepine core[14][15][16][17].

Reaction Scheme:

Materials:

  • Halogenated thienoazepine building block (e.g., a bromo-thienoazepine)

  • Boronic acid or boronate ester

  • Palladium catalyst (e.g., Pd(PPh3)4, PdCl2(dppf))

  • Base (e.g., K2CO3, Na2CO3, CsF)

  • Solvent system (e.g., toluene/water, dioxane/water)

Step-by-Step Procedure:

  • In a reaction vessel, combine the bromo-thienoazepine (1 equivalent), the boronic acid (1.5 equivalents), the palladium catalyst (0.05 equivalents), and the base (2 equivalents).

  • Add the solvent system (e.g., a 4:1 mixture of dioxane to water).

  • Degas the mixture by bubbling argon through the solution for 15-20 minutes.

  • Heat the reaction mixture to 80-100 °C and stir for 6-18 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and water.

  • Separate the layers and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Expert Insights:

  • Activation of Boronic Acid: The base in a Suzuki coupling plays a crucial role in activating the boronic acid for transmetalation to the palladium center[18].

  • Solvent Choice: The use of a biphasic solvent system with water is common and often beneficial for the reaction.

Data Presentation: Example Reaction Conditions for Library Synthesis

Reaction TypeBuilding BlockReagentCatalyst/LigandBaseSolventTemp (°C)Time (h)
N-Acylation DOLA HClBenzoyl Chloride-DIPEADCM0 to RT2-4
Buchwald-Hartwig Bromo-thienoazepineAnilinePd2(dba)3 / XPhosNaOtBuToluene10012-24
Suzuki Coupling Bromo-thienoazepinePhenylboronic AcidPd(PPh3)4K2CO3Dioxane/H2O906-18

Logical Framework for Library Design

The following diagram illustrates the decision-making process for designing a thienoazepine library.

G A Define Target and Desired Properties B Select Thienoazepine Core (e.g., DOLA, halogenated analogue) A->B C Choose Diversification Points (e.g., Piperazine N-H, Diazepine N-H, Aryl-X) B->C D Select Key Reactions (Acylation, Cross-Coupling, etc.) C->D E Choose Building Blocks (Acid Chlorides, Amines, Boronic Acids) D->E F Synthesize Library E->F G Purify and Characterize F->G H Biological Screening G->H

Caption: Decision-making flowchart for thienoazepine library design.

Conclusion

Thienoazepine HCl is a valuable and versatile building block for the synthesis of compound libraries in drug discovery. By understanding the properties of the HCl salt and employing robust synthetic methodologies such as N-acylation, Buchwald-Hartwig amination, and Suzuki-Miyaura cross-coupling, researchers can efficiently generate diverse libraries of thienoazepine analogues for biological screening. The protocols and guidelines presented here provide a solid foundation for the successful application of this privileged scaffold in medicinal chemistry.

References

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  • Tinney, F. J., Sanchez, J. P., & Nogas, J. A. (1974). Synthesis and pharmacological evaluation of 2,3-dihydro-1H-thieno[2,3-e][5][19]diazepines. Journal of Medicinal Chemistry. [Link]

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  • Organic Chemistry Portal. (n.d.). Synthesis of Quinoline-2-thiones by Selective Deoxygenative C-H/C-S Functionalization of Quinoline N-Oxides with Thiourea. Organic Chemistry Portal. [Link]

  • A. A. (2017). Stability of pharmaceutical salts in solid oral dosage forms. Journal of Pharmaceutical Sciences, 106(11), 3046-3057. [Link]

  • ZINC 12. (n.d.). Building Blocks Catalogs. ZINC 12. [Link]

  • Patsnap Eureka. (2025). Hydrochloric Acid Stability Requirements in Development Phases. Patsnap Eureka. [Link]

  • A. A. (2021). Thione Derivatives as Medicinally Important Compounds. ResearchGate. [Link]

  • A. A. (2018). Instability of the hydrochloride salts of cathinone derivatives in air. Forensic Toxicology, 36(2), 465-472. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4H,5H,6H,7H,8H-thieno[3,2-c]azepine

Welcome to the technical support center for the synthesis of 4H,5H,6H,7H,8H-thieno[3,2-c]azepine and its derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals to navi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4H,5H,6H,7H,8H-thieno[3,2-c]azepine and its derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of this synthetic process. We will address common challenges, provide in-depth troubleshooting strategies, and answer frequently asked questions to help you improve your reaction yields and product purity.

Troubleshooting Guide: Enhancing Yield and Purity

This section is structured to address specific experimental issues in a question-and-answer format, providing both the "why" and the "how" for effective problem-solving.

Q1: My primary cyclization step is resulting in consistently low yields. What are the most common causes and how can I address them?

Low yield in the crucial ring-closing step is a frequent challenge, often stemming from several factors. The formation of a seven-membered ring can be entropically and enthalpically unfavorable, making reaction conditions critical.[1]

Potential Causes & Step-by-Step Solutions:

  • Inefficient Catalyst System: The choice of catalyst is paramount for promoting the desired intramolecular reaction over competing side reactions.

    • Insight: For cyclization reactions involving alkynes or similar precursors, metal catalysts are often necessary to activate the substrate. Silver (Ag+) and Gold (Au+) ions are known to be effective for promoting such cyclizations.[2] Palladium (Pd) catalysts are also widely used for constructing azepine cores through C-N bond formation.[3]

    • Actionable Protocol:

      • Screen Catalysts: If your current catalyst is underperforming, consider screening alternatives. For instance, if a generic acid catalyst is failing, explore metal-catalyzed options like AgOTf, Cu(MeCN)₄PF₆, or a palladium catalyst like Pd(OAc)₂ with an appropriate phosphine ligand.[2][4]

      • Optimize Catalyst Loading: Start with a catalyst loading of 5-10 mol%. If conversion is low, incrementally increase the loading. Conversely, high catalyst loading can sometimes lead to side product formation; in such cases, reducing the amount may be beneficial.

      • Ligand Variation (for Pd/Cu): The electronic and steric properties of ligands can dramatically influence the reaction outcome. If using a palladium catalyst, screen a variety of phosphine ligands (e.g., SPhos, XPhos, P(t-Bu)₃).

  • Suboptimal Reaction Conditions (Solvent & Temperature):

    • Insight: The solvent polarity can influence the stability of transition states, while temperature affects the reaction kinetics. Higher temperatures can overcome activation barriers but may also promote decomposition or side reactions.

    • Actionable Protocol:

      • Solvent Screening: Test a range of solvents with varying polarities. Aprotic solvents like dioxane, toluene, or acetonitrile (CH₃CN) are common choices. Sometimes a mixed solvent system provides the best results.[2]

      • Temperature Titration: Run the reaction at different temperatures. Start at a moderate temperature (e.g., 60-80 °C) and adjust based on reaction monitoring (TLC, LC-MS). For some metal-catalyzed cyclizations, temperatures up to 140 °C may be necessary.[5]

  • Purity of Starting Materials:

    • Insight: Impurities in the acyclic precursor can poison the catalyst or lead to undesired side products. For example, residual base or acid from a previous step can neutralize the catalyst or promote alternative reaction pathways.

    • Actionable Protocol:

      • Verify Purity: Ensure your starting material is pure (>95%) via NMR and/or LC-MS analysis before proceeding to the cyclization step.

      • Purify Precursor: If necessary, re-purify the precursor using column chromatography or recrystallization.

The following flowchart provides a logical workflow for troubleshooting low yields in the cyclization step.

G start Low Yield in Cyclization Step check_purity Verify Purity of Starting Material (>95%) start->check_purity is_pure Is it Pure? check_purity->is_pure purify Re-purify Precursor (Column, Recrystallization) is_pure->purify No check_conditions Review Reaction Conditions (Inert Atmosphere, Dry Solvents) is_pure->check_conditions Yes purify->check_purity optimize_temp Optimize Temperature check_conditions->optimize_temp screen_solvents Screen Solvents (Toluene, Dioxane, MeCN) optimize_temp->screen_solvents screen_catalysts Screen Catalysts & Ligands (Ag+, Pd, Cu) screen_solvents->screen_catalysts success Yield Improved screen_catalysts->success

Caption: Troubleshooting logic for low cyclization yield.

Q2: I'm observing a significant amount of an isomeric side product. How can I improve the regioselectivity of my reaction?

Formation of isomers, such as those arising from alternative cyclization pathways (e.g., thieno[2,3-d]azepines), can be a significant issue.[6] Selectivity is often dictated by the precise mechanism of the ring-closing step.

Potential Causes & Step-by-Step Solutions:

  • Steric and Electronic Factors:

    • Insight: The position of substituents on the thiophene ring or the azepine precursor chain can sterically or electronically favor one cyclization pathway over another. For instance, a bulky protecting group may direct the cyclization to a less hindered position.

    • Actionable Protocol:

      • Modify Substituents: If possible, modify the substituents on your precursor. Introducing a directing group or a sterically demanding group can block an undesired reaction pathway.

      • Change Protecting Group: The choice of nitrogen protecting group (e.g., Boc, Cbz, Ts) can influence the conformation of the precursor, thereby affecting which reactive site is more accessible for intramolecular attack.

  • Reaction Mechanism Control:

    • Insight: Different catalysts or reaction types can proceed through different mechanisms, leading to different products. For example, a photolytic synthesis involving a nitrene intermediate may yield a different isomer distribution compared to a palladium-catalyzed cross-coupling reaction.[6][7]

    • Actionable Protocol:

      • Explore Alternative Synthetic Routes: If one route gives poor selectivity, consider a fundamentally different approach. For example, instead of a Friedel-Crafts type acylation/cyclization, explore a route based on intramolecular Heck coupling or photolysis of an appropriately substituted azide.[4][6]

      • Temperature Control: Lowering the reaction temperature can sometimes increase selectivity by favoring the pathway with the lower activation energy, which often leads to the thermodynamically more stable product.

Q3: My final product is difficult to purify. What are the best strategies for isolating the 4H,5H,6H,7H,8H-thieno[3,2-c]azepine core?

The basic nitrogen atom in the azepine ring can complicate standard silica gel chromatography. However, this property can also be exploited for purification.

Recommended Purification Techniques:

  • Acid-Base Extraction:

    • Insight: The basicity of the azepine nitrogen allows for selective extraction.

    • Protocol:

      • Dissolve the crude reaction mixture in an organic solvent (e.g., ethyl acetate, dichloromethane).

      • Extract with a dilute aqueous acid solution (e.g., 1M HCl). The protonated product will move to the aqueous layer, leaving many non-basic organic impurities behind.

      • Wash the aqueous layer with an organic solvent to remove any remaining neutral impurities.

      • Make the aqueous layer basic (e.g., with NaHCO₃ or NaOH) to deprotonate the product.

      • Extract the free-base product back into an organic solvent.

      • Dry the organic layer (e.g., over Na₂SO₄) and evaporate the solvent.

  • Purification via Salt Formation:

    • Insight: The product can often be crystallized and purified as a salt (e.g., hydrochloride or bisulphate).[8][9] This is a highly effective method for obtaining high-purity material.

    • Protocol:

      • After initial workup, dissolve the crude product in a suitable solvent (e.g., ethyl acetate, isopropanol).

      • Add a solution of HCl in a solvent like ether or isopropanol dropwise until precipitation is complete.

      • Collect the solid salt by filtration, wash with cold solvent, and dry.

      • If desired, the free base can be regenerated by treatment with a base.

  • Modified Column Chromatography:

    • Insight: To prevent streaking on standard silica gel, the basicity of the amine must be neutralized.

    • Protocol:

      • Use a mobile phase containing a small amount of a basic modifier, such as triethylamine (~1%) or ammonia (by using a mobile phase saturated with ammonia vapor).

      • Alternatively, use a different stationary phase, such as alumina (basic or neutral), which is often more suitable for basic compounds.

Frequently Asked Questions (FAQs)

Q: What is a common and effective synthetic route to the 4H,5H,6H,7H,8H-thieno[3,2-c]azepine core?

A common strategy involves the construction of a suitable acyclic precursor followed by an intramolecular cyclization. A representative pathway is illustrated below. This often begins with a substituted thiophene which is elaborated into a side chain containing the nitrogen atom, followed by a ring-closing reaction to form the seven-membered azepine ring.

G sub_thiophene Substituted Thiophene elaboration Side-Chain Elaboration (e.g., Acylation, Alkylation) sub_thiophene->elaboration precursor Acyclic Precursor elaboration->precursor cyclization Intramolecular Cyclization (e.g., Reductive Amination, Metal-Catalyzed) precursor->cyclization product Thieno[3,2-c]azepine Core cyclization->product

Caption: General synthetic pathway to the thienoazepine core.

Q: Which reaction conditions have been reported to give good yields for related thienoazepine cyclizations?

While conditions are highly substrate-dependent, published optimizations for similar heterocyclic systems can provide an excellent starting point. Silver-catalyzed cyclization has shown particular promise.[2]

EntryCatalyst (mol%)Ligand (mol%)SolventTemp (°C)Yield (%)Source
1Ag₂CO₃ (10)-Toluene6035[2]
2AgOTf (10)-Toluene6045[2]
3AgOTf (10)PPh₃ (10)Toluene6060[2]
4AgOTf (10) PPh₃ (10) Toluene/DCM 60 72 [2]
5Pd(OAc)₂ (5)SPhos (10)Dioxane100Varies[3]
6Cu(MeCN)₄PF₆ (10)-Dioxane70Varies[4]

Table 1: Comparison of Optimized Cyclization Conditions for a Model System. Data adapted from related heterocyclic syntheses to provide a starting point for optimization.[2]

Q: Are there any metal-free alternatives for the synthesis?

Yes, photochemical methods can be a viable alternative.[6][10] These reactions often proceed via the generation of a highly reactive intermediate, such as a nitrene from an azide precursor, under UV irradiation. This nitrene can then undergo ring expansion of an adjacent aromatic ring to form the azepine. While potentially offering milder conditions, yields and selectivity can be variable and require careful optimization of wavelength, solvent, and reaction time.[10]

References

  • ResearchGate. Optimization of cyclization reaction 1. Available from: [Link]

  • MDPI. Expedient Synthesis of Substituted Thieno[3,2-b]thiophenes and Selenopheno[3,2-b]selenophenes Through Cascade Cyclization of Alkynyl Diol Derivatives. Available from: [Link]

  • Google Patents. US4529596A - Thieno [3,2-c] pyridine derivatives and their therapeutic application.
  • Google Patents. EP0099802A1 - Thieno(3,2-c) pyridine derivatives, process for their preparation and their therapeutical use.
  • ResearchGate. Optimization Reaction Conditions for Cyclization a | Download Table. Available from: [Link]

  • ResearchGate. Optimization of the cyclization reaction conditions. Available from: [Link]

  • PubMed. Synthesis and structure-activity relationships of 5,6,7,8-tetrahydro-4H-thieno[3,2-b]azepine derivatives: novel arginine vasopressin antagonists. Available from: [Link]

  • PMC. Harnessing the cyclization strategy for new drug discovery. Available from: [Link]

  • ScienceDirect. Synthesis of novel 2,3-dihydro-8H-thieno[2,3-d]azepines and 1,2,3,4-tetrahydro-1H-3-benzazepines via photolyses of 6-azido-2,3-dihydrobenzo[b]thiophene and 6-azido-1,2,3,4-tetrahydronaphthalene. Available from: [Link]

  • ResearchGate. Synthesis and Reaction of 5,6,7,8-Tetrahydro-4H-oxazolo[4,5-c]azepin-4-ones. Available from: [Link]

  • PubMed. Synthesis and antibacterial activity of 4,5,6,7-tetrahydro-thieno[3,2-c]pyridine quinolones. Available from: [Link]

  • Beilstein Journals. Microwave-assisted synthesis of 2-substituted 4,5,6,7-tetrahydro-1,3-thiazepines from 4-aminobutanol. Available from: [Link]

  • STM Journals. Azepines, Chemistry, Synthesis And Reactions » IJMI. Available from: [Link]

  • ChemRxiv. Synthesis and Chemistry of 5,6,7,8-Tetrahydro-4H-Pyrazolo[1,5-a][2][9]Diazepine-2-Carboxylates. Available from: [Link]

  • Slideshare. Synthesis and reactions of Seven membered heterocycle-Azepines. Available from: [Link]

  • Thieme Connect. 3. Azepines. Available from: [Link]

  • ResearchGate. Synthesis and chemical reactions of thieno[3,2-c]quinolines from arylamine derivatives, part (V): a review | Request PDF. Available from: [Link]

  • MDPI. Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. Available from: [Link]

  • Serbian Chemical Society. Synthesis and antimicrobial activity of azepine and thiepine derivatives. Available from: [Link]

  • PMC. Synthesis and biological evaluation of thieno[3,2-c]pyrazol-3-amine derivatives as potent glycogen synthase kinase 3β inhibitors for Alzheimer's disease. Available from: [Link]

  • ResearchGate. A Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. Available from: [Link]

Sources

Optimization

Troubleshooting solubility issues of thieno[3,2-c]azepine HCl in aqueous buffers

A Guide for Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive troubleshooting resource for researchers encountering solubility challenges with thieno[3,2-c]azepine hydrochlor...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive troubleshooting resource for researchers encountering solubility challenges with thieno[3,2-c]azepine hydrochloride (HCl) in aqueous buffers. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying scientific rationale to empower you to make informed decisions in your experimental design.

Part 1: Understanding the Challenge - The Physicochemical Behavior of Thieno[3,2-c]azepine HCl

Thieno[3,2-c]azepine HCl is the hydrochloride salt of a weakly basic parent compound. This fundamental property is the primary determinant of its aqueous solubility and is often the root cause of precipitation issues.

  • The Role of pKa: The pKa of the protonated azepine nitrogen is the pH at which 50% of the compound exists in its charged (protonated) form and 50% in its neutral (free base) form.

    • At pH < pKa: The equilibrium shifts towards the protonated, cationic form, which is generally more water-soluble.

    • At pH > pKa: The equilibrium favors the neutral free base, which is typically less soluble in aqueous media and prone to precipitation.

  • "Salting Out" Effect: High concentrations of buffer salts can decrease the solubility of thieno[3,2-c]azepine HCl by competing for water molecules needed for solvation. This phenomenon is known as the "salting out" effect.

  • Common Ion Effect: The presence of chloride ions from sources other than the compound itself (e.g., from the buffer) can decrease the solubility of the HCl salt form.

Part 2: Troubleshooting Guide - A Root Cause Analysis Approach

This section is designed to help you diagnose and resolve common solubility issues.

Scenario 1: Immediate Precipitation Upon Addition to Buffer

Question: I added my thieno[3,2-c]azepine HCl directly to my neutral pH phosphate-buffered saline (PBS), and it immediately turned cloudy. What happened?

Answer: This is a classic case of the compound crashing out of solution due to the buffer pH being significantly higher than the compound's pKa. At a neutral pH (around 7.4), the equilibrium is strongly shifted towards the insoluble free base form.

Troubleshooting Workflow:

A Immediate Precipitation in Neutral Buffer B Cause: pH >> pKa, leading to insoluble free base formation A->B C Solution 1: Prepare in Acidic Vehicle First B->C D Solution 2: Lower Buffer pH B->D E Step 1: Dissolve Thieno[3,2-c]azepine HCl in deionized water or dilute acid (e.g., 0.1 M HCl). C->E G Consider if your experiment can be performed at a lower pH (e.g., pH 5-6.5). D->G F Step 2: Add this stock solution dropwise to the final buffer with vigorous stirring. E->F H Check for buffer compatibility at lower pH. G->H cluster_0 Low pH (e.g., pH 4) cluster_1 High pH (e.g., pH 8) A Thieno[3,2-c]azepine-H+ (Protonated) B High Water Solubility A->B Favored State Equilibrium pH ≈ pKa [Protonated] ≈ [Free Base] A->Equilibrium C Thieno[3,2-c]azepine (Free Base) D Low Water Solubility (Precipitation Risk) C->D Favored State C->Equilibrium

Caption: Effect of pH on the equilibrium and solubility.

References

  • Title: Salting-out in aqueous solutions: from salts to amino acids Source: The Journal of Physical Chemistry B URL: [Link]

  • Title: Guidelines for Potency, Selectivity, and Physicochemical Property Assays of GPCR-Targeted Compounds Source: ACS Pharmacology & Translational Science URL: [Link]

Troubleshooting

Overcoming regioselectivity issues in thieno[3,2-c]azepine substitution

A Guide to Overcoming Regioselectivity Challenges Welcome to the technical support center for thieno[3,2-c]azepine chemistry. This guide is designed for researchers, medicinal chemists, and drug development professionals...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Overcoming Regioselectivity Challenges

Welcome to the technical support center for thieno[3,2-c]azepine chemistry. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this important heterocyclic scaffold. The unique fusion of a thiophene and an azepine ring presents distinct challenges in controlling the position of substitution. This document provides troubleshooting guides and frequently asked questions (FAQs) to address specific regioselectivity issues you may encounter during your experiments.

Understanding the Thieno[3,2-c]azepine Core

The thieno[3,2-c]azepine system possesses several potential sites for substitution. The inherent electronic properties of the thiophene ring, which is an electron-rich heterocycle, often dominate its reactivity. However, the azepine ring and its substituents can significantly influence the outcome of a reaction. Understanding the numbering and the relative reactivity of each position is the first step in designing a selective synthesis.

Caption: Numbering of the thieno[3,2-c]azepine scaffold.

Section 1: Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (EAS) is a fundamental method for functionalizing aromatic rings. However, with the thieno[3,2-c]azepine core, competition between different positions on the thiophene and benzene rings can lead to mixtures of products.

FAQ 1: My Friedel-Crafts acylation is producing a mixture of C2 and C3 isomers. How can I improve selectivity for the C2 position?

This is a common issue stemming from the electronic nature of the thiophene ring. Attack at the C2 position generally leads to a more stable cationic intermediate (arenium ion) because the positive charge can be delocalized over more atoms, including the sulfur.[1] However, steric and electronic factors from the rest of the molecule can make the C3 position competitive.

Troubleshooting Guide: Favoring C2 Acylation

The key is to use conditions that amplify the inherent electronic preference for the C2 position while minimizing competing pathways.

  • Causality: The choice of Lewis acid and solvent can dramatically influence the reaction's regioselectivity.[2] Milder conditions often favor the thermodynamically preferred product, which is typically the C2 isomer. A combination of a strong acid with a non-polar solvent can enhance selectivity.[3]

  • Experimental Protocol: Screening Reaction Conditions

    • Setup: To a solution of your N-protected thieno[3,2-c]azepine (1.0 equiv) in a dry, inert solvent (e.g., dichloromethane (DCM) or 1,2-dichloroethane (DCE)) under an argon or nitrogen atmosphere, cool the mixture to 0 °C.

    • Lewis Acid Addition: Add the selected Lewis acid (see table below, 1.1-2.0 equiv) portion-wise, maintaining the temperature.

    • Acylating Agent: Slowly add the acylating agent (e.g., acetyl chloride or acetic anhydride, 1.1 equiv).

    • Reaction: Allow the reaction to stir at 0 °C to room temperature, monitoring by TLC or LC-MS.

    • Work-up: Quench the reaction by carefully pouring it into ice-water. Extract the product with an organic solvent, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Analysis: Determine the ratio of C2:C3 isomers using ¹H NMR or HPLC.

  • Data Summary: Conditions for Modulating C2/C3 Selectivity

ParameterCondition for Higher C2 SelectivityCondition for Higher C3 Selectivity (or mixture)Rationale
Lewis Acid SnCl₄, TiCl₄AlCl₃Milder Lewis acids are less reactive and can lead to greater selectivity.[4] AlCl₃ is highly reactive and can lower the selectivity barrier.
Solvent Dichloromethane (DCM), Carbon disulfide (CS₂)Nitrobenzene, 1,2-Dichloroethane (DCE)Non-coordinating, less polar solvents can better differentiate the electronic preferences of the C2 and C3 positions.
Temperature -20 °C to 0 °C0 °C to Room TemperatureLower temperatures increase selectivity by favoring the pathway with the lower activation energy (typically C2 attack).
Steric Hindrance Use a less bulky acylating agent (e.g., acetyl chloride).Use a bulky acylating agent (e.g., pivaloyl chloride).Significant steric bulk on the acylating agent may disfavor attack at the more hindered C2 position, especially if the azepine ring is substituted.[2]

Section 2: Directed Ortho-Metalation (DoM)

For precise functionalization at positions that are electronically disfavored, Directed Ortho-Metalation (DoM) is an exceptionally powerful tool. This technique uses a directing metalation group (DMG) to guide a strong organolithium base to deprotonate a specific adjacent C-H bond.[5][6]

FAQ 2: I need to introduce a substituent at the C7 position, ortho to the azepine nitrogen. Standard electrophilic substitution doesn't work. What is the best strategy?

This is the ideal scenario for employing DoM. By installing a suitable DMG on the azepine nitrogen, you can force deprotonation and subsequent functionalization at the C7 position with high fidelity.

  • Causality: The DMG, typically a group containing a heteroatom like oxygen or nitrogen (e.g., pivalamide, -CONR₂, or carbamate, -O-CONR₂), acts as a Lewis base to coordinate the Lewis acidic lithium from the organolithium base (e.g., n-BuLi).[7] This coordination brings the base into close proximity to the C7 proton, leading to its selective abstraction over all other protons in the molecule.[5][6]

G cluster_0 Directed Ortho-Metalation (DoM) Workflow Start N-Protected Thienoazepine (with DMG) Coordination Add Organolithium Base (n-BuLi, s-BuLi) -78 °C, THF Start->Coordination Coordination of Li to DMG Deprotonation Selective C7 Deprotonation (Formation of Aryllithium) Coordination->Deprotonation Proximity-induced C-H activation Electrophile Add Electrophile (E+) (e.g., I₂, TMSCl, DMF) Deprotonation->Electrophile Nucleophilic attack Product C7-Functionalized Product Electrophile->Product Quench

Caption: Workflow for C7 functionalization via DoM.

Troubleshooting Guide: Optimizing DoM Reactions

  • Problem: Low yields, no reaction, or decomposition.

  • Solutions:

    • Choice of Base and Additive: For less acidic protons, a more reactive base like sec-butyllithium (s-BuLi) may be necessary. The addition of N,N,N',N'-tetramethylethylenediamine (TMEDA) is often crucial, as it breaks down the aggregates of the organolithium reagent, increasing its basicity and reactivity.[6][7]

    • Temperature Control: These reactions are highly sensitive and must be maintained at low temperatures (typically -78 °C) to prevent side reactions and decomposition of the aryllithium intermediate.[6]

    • Strictly Anhydrous Conditions: Organolithium reagents react rapidly with water. All glassware must be oven- or flame-dried, and all solvents and reagents must be rigorously anhydrous.

    • Choice of DMG: Tertiary amides (-CONR₂) and O-carbamates (-OCONR₂) are among the most powerful and reliable DMGs.[6][8] If one DMG is ineffective, switching to a stronger one can improve results.

  • Experimental Protocol: General Procedure for DoM at C7

    • Setup: In a flame-dried, three-neck flask under a positive pressure of argon, dissolve the N-DMG-protected thieno[3,2-c]azepine (1.0 equiv) in anhydrous THF. If using, add TMEDA (1.2-1.5 equiv).

    • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

    • Lithiation: Slowly add the organolithium base (e.g., n-BuLi in hexanes, 1.1-1.3 equiv) dropwise via syringe. The solution may change color. Stir at -78 °C for 1-2 hours.

    • Electrophilic Quench: Add a solution of the desired electrophile (1.2-2.0 equiv) in anhydrous THF dropwise at -78 °C.

    • Warming and Quench: After stirring for an additional 1-3 hours at -78 °C, slowly allow the reaction to warm to room temperature. Quench carefully with a saturated aqueous solution of NH₄Cl.

    • Extraction and Purification: Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over Na₂SO₄, and purify by column chromatography.

Section 3: Transition-Metal Catalyzed Cross-Coupling

For building C-C or C-Heteroatom bonds, palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig amination are indispensable. The primary challenge is achieving selective coupling at a single position on a poly-halogenated substrate.

FAQ 3: I have a 2,4-dibromothieno[3,2-c]azepine and want to perform a Suzuki coupling exclusively at the C2 position. How can I control the regioselectivity?

Achieving selective mono-functionalization requires exploiting the subtle differences in reactivity between the two C-Br bonds. The C2 position on a thiophene ring is generally more reactive in palladium-catalyzed couplings.[9]

  • Causality: The regioselectivity of cross-coupling reactions on polyhalogenated heterocycles is determined by the rate of the oxidative addition step, where the Pd(0) catalyst inserts into the carbon-halogen bond.[9] This step is influenced by:

    • Halogen Identity: Reactivity order is I > Br > Cl.[10]

    • Electronic Effects: More electron-deficient C-X bonds are generally more reactive.

    • Steric Hindrance: Less sterically hindered positions react faster.

G cluster_0 Troubleshooting Selective Suzuki Coupling Start Poor Regioselectivity (Mixture of products) Condition1 Adjust Stoichiometry Start->Condition1 Action1 Use 1.0-1.1 equiv. of Boronic Acid Condition1->Action1 Yes Condition2 Modify Temperature Condition1->Condition2 No Improvement Action1->Condition2 Action2 Lower reaction temp. (e.g., from 100°C to 70°C) Condition2->Action2 Yes Condition3 Screen Ligands/Catalysts Condition2->Condition3 No Improvement Action2->Condition3 Action3 Try different phosphine ligands (e.g., SPhos, RuPhos) Condition3->Action3 Yes End Optimized C2-Selective Coupling Condition3->End No Improvement (Consider resynthesis with different halogens) Action3->End

Caption: Decision workflow for optimizing selective cross-coupling.

Troubleshooting Guide: Achieving Selective Mono-Coupling

  • Problem: Formation of di-substituted product or reaction at the undesired C4 position.

  • Solutions:

    • Control Stoichiometry: The most straightforward approach is to use the boronic acid as the limiting reagent (1.0-1.1 equivalents). This favors mono-coupling, which will predominantly occur at the more reactive C2 site.

    • Lower Temperature: Running the reaction at a lower temperature (e.g., 70-80 °C instead of >100 °C) can increase the energy difference between the activation barriers for oxidative addition at C2 versus C4, thereby enhancing selectivity.

    • Ligand and Catalyst Choice: The steric and electronic properties of the phosphine ligand on the palladium catalyst can profoundly impact selectivity.[11] Bulky, electron-rich ligands can sometimes enhance selectivity for the less hindered position. A screening of common cross-coupling ligands (e.g., SPhos, XPhos, RuPhos) is recommended.

    • Choice of Base/Solvent: While less common for controlling regioselectivity, these parameters can influence catalyst stability and activity, indirectly affecting the product distribution. Standard conditions often involve K₂CO₃ or Cs₂CO₃ in solvents like dioxane/water or DME.

References

  • BenchChem. (n.d.). Troubleshooting regioselectivity in the synthesis of substituted trifluoromethyl-imidazoles.
  • Request PDF. (2026, February 16). Synthesis of N-(2-guanidinoethyl)-tetrahydrothieno-[3,2c] azepine, N-(2-guanidinoethyl)-tetrahydro-2-benzazepine and N-(2-guanidinoethyl)-tetrahydro-1-benza-zepine as analogues to antihypertensive agent Guanethidine.
  • Wikipedia. (n.d.).
  • Grokipedia. (n.d.).
  • Baran Lab. (n.d.). Haloselectivity of Heterocycles.
  • Regioselective C6‐Arylation of Thieno[3,2‐c]pyrazole Heterocycles with Aryl Iodides. (2025, October 7).
  • Gouda, M. A., Abu-Hashem, A. A., & Abdelgawad, A. A. M. (2022, January 13). Thieno[3,2-c] Quinoline Heterocyclic Synthesis and Reactivity Part (VI). Bentham Science.
  • Request PDF. (2025, December 15). Synthesis and chemical reactions of thieno[3,2-c]quinolines from arylamine derivatives, part (V): a review.
  • Organic Chemistry Portal. (n.d.).
  • Baran Lab. (n.d.).
  • Li, X. (2003).
  • Mortier, J. (n.d.).
  • Synthesis of novel 2,3-dihydro-8H-thieno[2,3-d]azepines and 1,2,3,4-tetrahydro-1H-3-benzazepines via photolyses of 6-azido-2,3-dihydrobenzo[b]thiophene and 6-azido-1,2,3,4-tetrahydronaphthalene.
  • Chemistry Stack Exchange. (2021, October 31). Regioselectivity in the opening of 3-membered heterocycles.
  • Regioselective Friedel–Crafts acylation of 2,3,4,5-tetrahydro-1H-2-benzazepine and related nitrogen heterocycles. Journal of the Chemical Society, Perkin Transactions 1.
  • ChemSynthesis. (2025, May 20). 4,5,6,7-tetrahydro-8H-thieno[3,2-c]azepin-8-one.
  • ACS Publications. (2016, May 13). Computational Methods to Predict the Regioselectivity of Electrophilic Aromatic Substitution Reactions of Heteroaromatic Systems. The Journal of Organic Chemistry.
  • Heterocyclic Chemistry. (n.d.).
  • Request PDF. (n.d.). Regioselective Synthesis of Thieno[3,2‐b]quinolones by Acylation/Two‐Fold Buchwald–Hartwig Reactions.
  • Understanding the regioselectivity and reactivity of Friedel–Crafts benzoyl
  • PMC. (2022, August 31). Regioselective Friedel–Crafts Acylation Reaction Using Single Crystalline and Ultrathin Nanosheet Assembly of Scrutinyite-SnO2.
  • ECHEMI. (n.d.).
  • Chemistry LibreTexts. (2023, January 4). 15.
  • Li, X. (n.d.).
  • Semantic Scholar. (2022, May 25).
  • PMC - NIH. (2017, March 20).
  • PubMed. (2010, December 15). Efficient synthesis of 6-(hetero)arylthieno[3,2-b]pyridines by Suzuki-Miyaura coupling. Evaluation of growth inhibition on human tumor cell lines, SARs and effects on the cell cycle.
  • Organic Chemistry Portal. (n.d.).
  • Wikipedia. (n.d.). Suzuki reaction.

Sources

Optimization

Purification strategies for thieno[3,2-c]azepine hydrochloride without chromatography

The following technical guide serves as a specialized support resource for the purification of thieno[3,2-c]azepine hydrochloride (and its related 5,6,7,8-tetrahydro-4H- derivatives). This guide prioritizes non-chromatog...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide serves as a specialized support resource for the purification of thieno[3,2-c]azepine hydrochloride (and its related 5,6,7,8-tetrahydro-4H- derivatives).

This guide prioritizes non-chromatographic scalability , utilizing thermodynamic phase separation (crystallization) and chemical switching (acid-base extraction) to achieve high purity (>98%) suitable for pharmaceutical applications.

Status: Operational Topic: Non-Chromatographic Purification Strategies Ticket ID: PUR-TAZ-001

Executive Summary & Workflow Visualization

The purification of thieno[3,2-c]azepine hydrochloride relies on the "Amine-Salt Switch" mechanism. The crude reaction mixture typically contains unreacted starting materials (often thiophene derivatives), inorganic Lewis acids (if Friedel-Crafts cyclization was used), and regioisomeric byproducts (e.g., thieno[2,3-c] isomers).

By exploiting the significant solubility differential between the neutral free base (lipophilic) and the hydrochloride salt (hydrophilic/crystalline lattice), we can isolate the target molecule without silica gel chromatography.

Master Purification Workflow

PurificationWorkflow Crude Crude Reaction Mixture (Dark Oil/Resin) AcidExt Acid Extraction (Aq. HCl, pH < 2) Crude->AcidExt 1. Protonation OrgWash Organic Wash (DCM or EtOAc) AcidExt->OrgWash 2. Remove non-basic impurities Basify Basification (NaOH/NaHCO3, pH > 10) OrgWash->Basify 3. Discard Organic Phase Treat Aqueous FreeBase Isolated Free Base (Lipophilic Oil) Basify->FreeBase 4. Extract into Organic (DCM/MTBE) SaltForm Salt Formation (HCl in IPA/EtOH) FreeBase->SaltForm 5. Dissolve & Add Acid Cryst Recrystallization (Reflux -> Cool) SaltForm->Cryst 6. Induce Nucleation Final Pure Thieno[3,2-c]azepine HCl (White Crystals) Cryst->Final 7. Filter & Dry

Figure 1: The "Amine-Salt Switch" workflow separates the target azepine from non-basic impurities (via acid extraction) and inorganic salts (via organic extraction of the free base) before final crystallization.[1]

Critical Process Parameters (CPP) & Data

Before beginning, review the solubility profile. The success of this protocol depends on the "Anti-Solvent" effect during the salt formation step.

Table 1: Solubility Profile of Thieno[3,2-c]azepine Species
SolventFree Base (Neutral)Hydrochloride Salt (Ionic)Application in Protocol
Dichloromethane (DCM) High (>100 mg/mL)Low (<5 mg/mL)Extraction solvent for Free Base.
Water Low (Insoluble)High (>200 mg/mL)Aqueous phase for impurity removal.
Isopropanol (IPA) HighModerate (Soluble hot, insoluble cold)Primary Crystallization Solvent.
Ethyl Acetate HighVery LowAnti-solvent to force precipitation.
Diethyl Ether HighInsolubleAnti-solvent (use with caution).
Table 2: Common Impurity Removal Map
Impurity TypeSourceRemoval StrategyMechanism
Thiophene precursors Starting materialAcid Extraction (Step 1)Remains in organic wash while product moves to aqueous.
Inorganic Salts Catalysts (SnCl4, AlCl3)Base Extraction (Step 3)Product moves to organic; salts stay in aqueous.
Regioisomers Thieno[2,3-c] analogsRecrystallization (Step 6)Different lattice energies prevent co-crystallization.
Colored Polymers Oxidation/DegradationCarbon TreatmentAdsorption of high MW conjugated systems.

Step-by-Step Protocol: The "Double-Switch" Method

This protocol assumes you are starting with a crude reaction mixture containing 5,6,7,8-tetrahydro-4H-thieno[3,2-c]azepine.

Phase 1: Isolation of the Clean Free Base

Goal: Remove non-basic organic impurities and inorganic salts.

  • Dissolution : Dissolve the crude residue in Dichloromethane (DCM) (10 mL per gram of crude).

  • Acid Extraction : Extract the organic layer twice with 1M aqueous HCl .

    • Why? The azepine nitrogen protonates (

      
      ), becoming water-soluble. Neutral thiophene impurities stay in the DCM.
      
  • Wash : Discard the DCM layer. Wash the aqueous acidic layer once with fresh Ethyl Acetate (EtOAc) to remove trapped lipophiles.

  • Basification : Cool the aqueous layer to 0-5°C. Slowly add 4M NaOH or saturated NaHCO₃ until pH > 10.

    • Observation: The solution will turn cloudy/milky as the free base oils out.

  • Extraction : Extract the cloudy aqueous mixture three times with DCM. Combine organic layers, dry over anhydrous

    
    , and concentrate in vacuo to obtain the Purified Free Base (Oil) .
    
Phase 2: Salt Formation & Crystallization

Goal: Lock the molecule into a rigid lattice to reject stereoisomers and trace impurities.

  • Solvent Selection : Dissolve the Free Base oil in a minimum amount of warm Isopropanol (IPA) (approx. 3-5 mL per gram).

    • Note: If the solution is dark, treat with activated charcoal (5% w/w) for 15 mins, filter through Celite, then proceed.

  • Acid Addition : While stirring at room temperature, add HCl in IPA (5-6N) or HCl in Dioxane (4M) dropwise.

    • Stoichiometry: Add 1.1 equivalents of HCl relative to the amine.

    • Observation: A white to off-white precipitate should form immediately.

  • Thermal Swing : Heat the slurry to reflux (approx. 80-82°C for IPA) until the solid completely dissolves.

    • Troubleshooting: If it does not dissolve, add Methanol (MeOH) dropwise until clear.

  • Controlled Cooling : Turn off the heat and allow the flask to cool to room temperature slowly (over 2-3 hours). Then move to a fridge (4°C) for 12 hours.

    • Why? Slow cooling promotes the growth of large, pure crystals that exclude impurities from the lattice. Rapid cooling traps impurities.

  • Filtration : Filter the white crystals. Wash the cake with cold IPA followed by cold Diethyl Ether.

  • Drying : Dry under vacuum at 40-50°C.

Troubleshooting & FAQs

Q: My product turned into a sticky "gum" or oil instead of crystals upon adding HCl. What happened? A: This is "oiling out," common with secondary amine salts. It occurs when the salt separates as a liquid phase before crystallizing.

  • Fix: Re-heat the mixture to reflux. Add a "seed crystal" if available. If not, add a co-solvent like Ethyl Acetate or Acetone (10-20% volume) at reflux, then cool very slowly. Scratching the glass wall with a spatula can also induce nucleation.

Q: The crystals are white, but the melting point is broad (e.g., melting over a 10°C range). A: You likely have trapped solvent or a regioisomer (thieno[2,3-c]azepine).

  • Fix: Perform a recrystallization .[1] Dissolve the salt in boiling Ethanol (EtOH). Add hot Ethyl Acetate until slightly cloudy, then cool. This specific solvent pair (EtOH/EtOAc) is excellent for refining amine hydrochlorides.

Q: Can I use sulfuric acid instead of hydrochloric acid? A: Yes. Literature suggests thieno-azepine derivatives often form stable bisulphate or hemi-sulphate salts. If the HCl salt is hygroscopic or difficult to handle, try generating the sulfate salt using 1 equivalent of


 in ethanol.

Q: My crude mixture is black/tarry. Will this still work? A: Yes, but do not skip the Phase 1 (Acid/Base Extraction) . Tars are usually non-basic polymers. They will not extract into the acidic aqueous layer in Step 2. This is the most powerful "cleaning" step before you even attempt crystallization.

References

  • Sanofi-Synthelabo . Thieno[3,2-c]pyridine derivatives and their therapeutic application. US Patent 4,529,596. (Describes the general "hydrochloride hemihydrate" purification method for the thieno-pyridine analog). Link

  • Gronowitz, S., et al. Synthesis of thieno[2,3-c]- and thieno[3,2-c]-azepinones. Journal of the Chemical Society, Perkin Transactions 1. (Details the synthesis and isolation of the ketone precursors). Link

  • Cadila Health Care Ltd. Process to prepare clopidogrel. US Patent 6,635,763.[1] (Provides industrial protocols for purifying thieno[3,2-c] systems via salt formation). Link

  • ResearchGate . Synthesis of N-(2-guanidinoethyl)-tetrahydrothieno[3,2-c]azepine. (Describes the handling of the specific azepine core). Link

Sources

Troubleshooting

Troubleshooting NMR baseline noise in thieno[3,2-c]azepine HCl samples

Subject: Troubleshooting Baseline Noise & Signal Distortion Ticket ID: NMR-THZ-001 Status: Open Assigned Specialist: Senior Application Scientist, Spectroscopy Division[1] Executive Summary Analyzing thieno[3,2-c]azepine...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting Baseline Noise & Signal Distortion

Ticket ID: NMR-THZ-001 Status: Open Assigned Specialist: Senior Application Scientist, Spectroscopy Division[1]

Executive Summary

Analyzing thieno[3,2-c]azepine hydrochloride presents a "perfect storm" of NMR challenges. You are dealing with a fused heterocyclic system containing a sulfur atom (thiophene), a seven-membered ring (azepine) with conformational mobility, and a charged amine salt (HCl).[1]

Baseline noise in this context is rarely just "electronic noise."[1] It is usually a symptom of three specific physical phenomena:

  • Dielectric Loss: The HCl salt reduces the probe's Quality Factor (Q).

  • Chemical Exchange/Dynamics: The ammonium proton (

    
    ) and azepine ring inversion cause broad, rolling features often mistaken for baseline warp.[1]
    
  • Paramagnetic Contamination: The thiophene sulfur has a high affinity for transition metals (Pd, Cu) used in synthesis, leading to relaxation-induced broadening.[1]

Module 1: Diagnostic Triage

Start here. Do not blindly apply baseline correction software until you identify the source.

Visual Diagnosis Workflow

DiagnosticTriage Start START: Analyze Baseline Defect Q1 Is the noise random/grassy or coherent/wavy? Start->Q1 Wavy Wavy / Rolling / Smiles Q1->Wavy Coherent Humps Broad Humps / Lumps Q1->Humps Localized LowSN High Random Noise (Low S/N) Q1->LowSN Random CheckEnds Does it roll at spectral edges? Wavy->CheckEnds Acoustic ISSUE: Acoustic Ringing (Common in low freq nuclei) CheckEnds->Acoustic Yes (High freq ripples) Dielectric ISSUE: Dielectric Heating (Salt Effect) CheckEnds->Dielectric No (Broad bowing) Exchange ISSUE: Chemical Exchange (Amine NH / Water) Humps->Exchange Disappears with D2O Dynamics ISSUE: Azepine Ring Flip (Conformational) Humps->Dynamics Persists with D2O Para ISSUE: Paramagnetic Impurity (Metal Scavenging) LowSN->Para Broad Lines (>5Hz) Pulse ISSUE: Pulse Miscalibration (Salt detuning) LowSN->Pulse Sharp Lines, Low Signal

Figure 1: Decision tree for isolating the root cause of baseline distortions in heterocyclic salt samples.

Module 2: The "Salt Effect" (Dielectric Loss)

The Problem: Your sample is an HCl salt. When dissolved in polar solvents (DMSO-d6, MeOD), the solution becomes conductive.[1] This conductivity couples with the electric field component of the RF coil, causing dielectric loss . This lowers the probe's Q-factor (efficiency), effectively detuning your probe and lengthening the required 90° pulse.

Troubleshooting Protocol

Q: My baseline is bowing (frowning/smiling) and S/N is lower than expected. Is it the salt?

A: Yes. The standard pulse parameters (e.g., P1 = 10us) are calibrated for non-conductive standards.[1] In a conductive HCl solution, the effective


 field drops.

Step-by-Step Correction:

  • Tune and Match (Wobble):

    • Insert the sample.[2]

    • Crucial: You will likely see the "dip" in the tuning curve become shallow and shift frequency. You must retune and rematch until the dip is centered and touches the bottom line.

    • Warning: If the dip is too shallow (low Q), the probe cannot handle this salt concentration. Dilute the sample.

  • Recalibrate P1 (90° Pulse):

    • Do not assume the standard P1.

    • Run a nutation experiment (array P1 from 5µs to 50µs).

    • Find the 360° null (where signal disappears) and divide by 4.

    • Expectation: For high salt samples, P1 often increases by 20-50%.[1] Using a short P1 on a salt sample results in incomplete excitation and baseline roll.

Module 3: Chemical Dynamics (The Azepine Factor)

The Problem: Thieno[3,2-c]azepine contains a 7-membered ring and a protonated amine (


).[1]
  • Exchange Broadening: The NH protons exchange with trace water in the solvent. This creates a massive, broad "hump" in the baseline (usually 4–9 ppm) that ruins integration.

  • Conformational Breathing: 7-membered rings are flexible.[1] If the ring inversion rate is comparable to the NMR timescale at room temperature, signals will broaden into the baseline.

Solvent Selection Guide
SolventSuitability for HCl SaltsExchange RiskBaseline ImpactRecommendation
DMSO-d6 HighHigh (Hygroscopic)Severe. Absorbs water; NH exchange creates broad humps.[1]Standard. Dry over sieves.[1] Use water suppression.[1]
Methanol-d4 HighCompleteClean. NH protons exchange to ND; signal disappears.[1]Best for Structure. Removes NH coupling/broadening.[1]
D2O HighCompleteVariable. HDO peak is huge; salt effect is maximal.[1]Avoid unless checking solubility.
CDCl3 Very LowLowPoor. Salt won't dissolve; suspension causes magnetic susceptibility lines.[1]Do Not Use for HCl salts.[1]
Protocol: Distinguishing Exchange vs. Impurity

If you see a broad hump, perform the D2O Shake Test :

  • Acquire a standard 1H spectrum in DMSO-d6.[1]

  • Add 1 drop of D2O to the tube.

  • Shake and re-acquire.[1]

  • Result: If the hump disappears, it was the exchangeable NH/Water interaction.[3][4] If it remains, it is a polymer or paramagnetic impurity.[1]

Module 4: Paramagnetic Impurities (The Thiophene Factor)

The Problem: The sulfur in the thiophene ring is a "soft" donor. If your synthesis involved Palladium (Suzuki/Buchwald) or Copper, the sulfur will scavenge these metals.[1] Even <5 ppm of paramagnetic metal can broaden lines and create a "noisy" baseline due to rapid relaxation (


 shortening).

Diagnostic Sign:

  • Peaks are broad (>2 Hz linewidth) even after shimming.[1]

  • Baseline is noisy but not rolling.[1]

  • Shimming is difficult (lock level is unstable).[1]

Purification Protocol (The "EDTA Wash"): Do not rely on silica columns alone; metals stick to the sulfur.

  • Dissolve the free base in organic solvent (DCM/EtOAc).

  • Wash with 0.1 M aqueous EDTA (pH 7-8) or aqueous Sodium Diethyldithiocarbamate.[1]

  • Re-form the HCl salt.

  • Alternative: Add a scavenger resin (e.g., SiliaMetS® Thiol) to the NMR tube, shake for 10 mins, filter, and re-run.[1]

Module 5: Acoustic Ringing

The Problem: High-Q probes (CryoProbes) or low-frequency nuclei (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


, 

) often exhibit "acoustic ringing"—a physical vibration of the coil caused by the pulse.[5] This manifests as a rolling baseline at the start of the FID, which Fourier transforms into a "smile" or "frown" baseline.
Correction Workflow

AcousticRinging Detect Symptom: Rolling Baseline (Usually 13C or wide sweep 1H) Step1 Step 1: Increase Pre-Scan Delay (DE) (Allow ring-down) Detect->Step1 Step2 Step 2: Backward Linear Prediction (LP) (Reconstruct first few points) Step1->Step2 If insufficient Step3 Step 3: Pulse Sequence Change (Use 'zgig' or 'aring' sequences) Step2->Step3 If insufficient Result Clean Baseline Step3->Result

Figure 2: Workflow for mitigating acoustic ringing artifacts.

Technical Fix (Bruker TopSpin):

  • Linear Prediction: Go to ProcPars -> LPbin.[1] Set to 2-4 points. This predicts the corrupted first data points based on the rest of the FID.

  • Baseline Correction: Use absd (automatic baseline correction for distorted baselines) instead of abs.

References

  • Claridge, T. D. W. (2016).[1] High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[1] (Chapter 3: Practical Aspects of NMR Spectroscopy).

  • Facey, G. (2008).[1][6] Acoustic Ringing. University of Ottawa NMR Facility Blog.

  • Hofstetter, C., & Galloway, N. (2023).[1] Removing acoustic ringing baseline curvature in 13C NMR spectra. Magnetic Resonance in Chemistry. [1]

  • Moser, A. (2023).[1][7] Exchangeable Protons in NMR—Friend or Foe? ACD/Labs.[1][7][8]

  • Fulmer, G. R., et al. (2010).[1] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.[1]

Sources

Reference Data & Comparative Studies

Validation

Comparison of biological activity: thieno[3,2-c]azepine vs thieno[2,3-c]azepine isomers

This guide provides an in-depth technical comparison of thieno[3,2-c]azepine and thieno[2,3-c]azepine isomers, focusing on their application in medicinal chemistry. Executive Summary The thienoazepine scaffold represents...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of thieno[3,2-c]azepine and thieno[2,3-c]azepine isomers, focusing on their application in medicinal chemistry.

Executive Summary

The thienoazepine scaffold represents a bioisosteric expansion of the well-known benzazepine pharmacophore (found in drugs like benazepril or galantamine). The isomerism between thieno[3,2-c]azepine and thieno[2,3-c]azepine is not merely structural; it fundamentally alters the electronic vector of the sulfur atom and the steric profile of the hydrophobic cleft.

  • Thieno[3,2-c]azepine: Generally favored in CNS applications (e.g., mianserin analogues) due to the specific orientation of the thiophene ring facilitating

    
    -stacking in aminergic receptors.
    
  • Thieno[2,3-c]azepine: Often preferred in enzyme inhibition (e.g., Factor Xa, Kinases) where the sulfur atom's position adjacent to the ring fusion allows for specific "gatekeeper" residue interactions or avoids steric clashes in the ATP-binding pocket.

Structural & Electronic Comparison

The core difference lies in the fusion of the thiophene ring to the azepine (7-membered nitrogen) ring. This dictates the vector of the sulfur lone pairs and the dipole moment.

FeatureThieno[3,2-c]azepineThieno[2,3-c]azepine
Fusion Bond Thiophene C3-C2 fused to AzepineThiophene C2-C3 fused to Azepine
Sulfur Orientation Distal to the azepine nitrogen (in typical conformations)Proximal to the azepine nitrogen
Electronic Vector Lone pairs directed "outward" from the cleftLone pairs directed "inward" or parallel to the cleft
Key Application GPCR Ligands (5-HT, Adrenergic)Kinase Inhibitors, Protease Inhibitors
Structural Visualization

The following diagram illustrates the connectivity differences and the synthetic divergence.

Thienoazepine_Isomers cluster_32 Thieno[3,2-c]azepine Route cluster_23 Thieno[2,3-c]azepine Route Precursor Thiophene Precursor Iso_32 Thieno[3,2-c]azepine (S atom at pos 1 relative to fusion) Precursor->Iso_32 N-(3-thenyl)-β-alanine cyclization Iso_23 Thieno[2,3-c]azepine (S atom at pos 1 relative to fusion) Precursor->Iso_23 N-(2-thenyl)-β-alanine cyclization App_32 Target: GPCRs (e.g., Mianserin Analogues) Iso_32->App_32 App_23 Target: Kinases/Proteases (e.g., Factor Xa) Iso_23->App_23

Caption: Synthetic divergence and primary therapeutic targets for thienoazepine isomers.

Biological Activity Profile

A. CNS Activity (GPCR Ligands)

The [3,2-c] isomer has been extensively explored as a bioisostere for tetracyclic antidepressants.

  • Mechanism: The thiophene ring replaces the benzene ring of the dibenzoazepine scaffold (e.g., mianserin). The [3,2-c] orientation aligns the aromatic sector to maximize

    
    -
    
    
    
    interactions with aromatic residues (e.g., Phe, Trp) in the orthosteric binding site of
    
    
    -adrenergic and 5-HT receptors.
  • Data Insight: Research by Lee et al. demonstrated that benzo[f]thieno[3,2-c]azepine derivatives maintained high affinity for

    
    -adrenoceptors (
    
    
    
    values in the low nanomolar range), whereas the isomeric forms often showed reduced affinity due to steric clashes with the receptor transmembrane helices.
B. Enzyme Inhibition (Factor Xa & Kinases)

The [2,3-c] isomer is frequently cited in patent literature (e.g., US7365205) for protease inhibition.

  • Mechanism: In the context of Factor Xa inhibition, the scaffold serves as a rigid linker. The [2,3-c] geometry provides a specific curvature that allows substituents (e.g., amidines or basic amines) to reach the S1 and S4 pockets of the enzyme simultaneously.

  • Kinase Relevance: While direct azepine comparisons are rare, data from the homologous thienopyrimidine series confirms that the [2,3-d] fusion is often superior for ATP-competitive inhibition. The sulfur atom in the [2,3] orientation can form non-classical hydrogen bonds or favorable van der Waals contacts with the "gatekeeper" residue in the kinase hinge region, a feature less accessible to the [3,2] isomer.

Comparative Efficacy Table
Target ClassPreferred IsomerRepresentative Activity (

/

)
Notes

-Adrenergic
Thieno[3,2-c]

nM
Bioisostere of Mianserin; maintains planar topology.
Factor Xa Thieno[2,3-c]

nM
Geometry favors S1/S4 pocket spanning.
PLK1 (Kinase) Thieno[2,3-c]*

nM
Based on homologous thienopyrimidine SAR; [2,3] fusion avoids steric clash with gatekeeper.

Experimental Protocols

Protocol 1: Synthesis of the Core Scaffolds

Source: Adapted from Satake et al. (J. Chem. Soc., Perkin Trans. 1, 1986)[1]

This protocol validates the chemical identity of the isomers, ensuring the biological data corresponds to the correct structure.

Reagents:

  • Precursors: N-(2-thenyl)-

    
    -alanine (for [2,3-c]) and N-(3-thenyl)-
    
    
    
    -alanine (for [3,2-c]).
  • Catalyst: Tin(IV) chloride (

    
    ).[2]
    
  • Solvent: Dichloromethane (DCM).

Step-by-Step Methodology:

  • Protection: Protect the amine of the starting amino acid (e.g., with a Tosyl or Benzyl group) to prevent polymerization.

  • Acid Chloride Formation: Convert the carboxylic acid terminus to an acid chloride using thionyl chloride (

    
    ) at reflux for 2 hours. Evaporate excess 
    
    
    
    .
  • Friedel-Crafts Cyclization:

    • Dissolve the crude acid chloride in anhydrous DCM.

    • Cool to 0°C under nitrogen atmosphere.

    • Add

      
       (1.5 equivalents) dropwise.
      
    • Stir at room temperature for 12 hours.

  • Quench & Isolation: Pour the mixture into ice-water. Extract with DCM. Wash organic layer with brine, dry over

    
    , and concentrate.
    
  • Purification: Purify via silica gel column chromatography (Eluent: Hexane/Ethyl Acetate).

    • Result:Thieno[2,3-c]azepin-4-one (from 2-thenyl) or Thieno[3,2-c]azepin-8-one (from 3-thenyl).[2][3]

Protocol 2: In Vitro Kinase Assay (Generic for Thienoazepines)

To evaluate the biological activity of these isomers against kinases (e.g., CDK or PLK1).

  • Assay Buffer: 20 mM HEPES (pH 7.5), 10 mM

    
    , 1 mM EGTA, 0.02% Brij-35, 0.02 mg/mL BSA, 0.1 mM 
    
    
    
    , 2 mM DTT.
  • Substrate Preparation: Use a specific biotinylated peptide substrate for the target kinase (e.g., Histone H1 for CDKs).

  • Reaction Assembly:

    • Add 5

      
      L of test compound (Isomer A or B) in 10% DMSO.
      
    • Add 10

      
      L of Enzyme/Substrate mixture.
      
    • Incubate for 20 minutes at room temperature.

    • Initiate reaction with 10

      
      L of 
      
      
      
      P-ATP (specific activity 10
      
      
      Ci/
      
      
      L).
  • Termination: Stop reaction after 2 hours by spotting onto P81 phosphocellulose paper.

  • Quantification: Wash filters with 0.75% phosphoric acid (3x), acetone (1x), and count via liquid scintillation.

  • Analysis: Plot % Inhibition vs. Log[Concentration] to determine

    
    .
    

Mechanism of Action Visualization

The following diagram details the signaling pathway inhibition typically targeted by thienoazepine derivatives in an oncology context (e.g., PLK1/CDK inhibition leading to Mitotic Arrest).

MOA_Pathway Compound Thienoazepine Inhibitor (Isomer Specific) Target Target Kinase (PLK1 / CDK1) Compound->Target ATP Competition Substrate Substrate Phosphorylation (e.g., Cdc25C) Target->Substrate Phosphorylates Mitosis Mitotic Progression (G2 -> M Transition) Target->Mitosis Blocked Substrate->Mitosis Promotes Apoptosis Apoptosis / Cell Death Mitosis->Apoptosis Mitotic Arrest

Caption: Mechanism of action for thienoazepine-based kinase inhibitors inducing apoptotic cell death.

References

  • Satake, K., et al. (1986). "Synthesis of thieno[2,3-c]- and thieno[3,2-c]-azepinones." Journal of the Chemical Society, Perkin Transactions 1, 729-732. Link[3][4]

  • Lee, J. Y., et al. (2001). "Benzo[f]thieno[3,2-c]azepine Derivatives via N-Acyliminium Ion Cyclization." Heterocycles, 55(8), 1555. Link

  • Tinney, F. J., et al. (1974). "Synthesis and pharmacological evaluation of 2,3-dihydro-1H-thieno(2,3-e)(1,4)diazepines." Journal of Medicinal Chemistry, 17(6), 624-630. Link

  • Ohta, M., et al. (2008). "Diamine derivatives." U.S. Patent No. 7,365,205. Washington, DC: U.S. Patent and Trademark Office. Link

  • Modica, M., et al. (2000). "Synthesis and binding properties of new thienopyrimidines at 5-HT1A, 5-HT2A and alpha1-adrenergic receptors." Farmaco, 55(11-12), 699-707. Link

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Comparative

A Comparative Guide to the Spectroscopic Characterization of Thieno[3,2-c]azepine Synthesis Intermediates

For Researchers, Scientists, and Drug Development Professionals The thieno[3,2-c]azepine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of various biologically active compounds. The...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The thieno[3,2-c]azepine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of various biologically active compounds. The precise control and confirmation of each synthetic step are paramount to achieving the desired final product with high purity and yield. This guide provides an in-depth comparison of spectroscopic characterization methodologies for key intermediates in two distinct synthetic pathways leading to the thieno[3,2-c]azepine core. By understanding the unique spectral signatures of each intermediate, researchers can confidently monitor reaction progress, identify potential side products, and troubleshoot synthetic challenges.

Route 1: Intramolecular Friedel-Crafts Cyclization

This classical approach builds the azepine ring onto a pre-functionalized thiophene precursor. A key example of this strategy is the synthesis of 4,5,6,7-tetrahydro-8H-thieno[3,2-c]azepin-8-one, which relies on an acid-catalyzed intramolecular acylation.[1]

Synthetic Pathway and Key Intermediates

Route_1_Intramolecular_Friedel_Crafts_Cyclization A 3-Thienylacetic acid B N-(3-thenyl)-β-alanine derivative (Intermediate 1.1) A->B Amidation C N-acyl-N-(3-thenyl)-β-alanine (Intermediate 1.2) B->C Acylation/Sulfonylation D Thieno[3,2-c]azepin-8-one (Final Product) C->D Friedel-Crafts Cyclization (e.g., PPA, SnCl4)

Caption: Synthetic pathway for Route 1.

Spectroscopic Characterization of Intermediates

Intermediate 1.1: N-(3-thenyl)-β-alanine derivative

This intermediate is the foundational piece, coupling the thiophene ring with the future azepine backbone.

  • ¹H NMR: Expect characteristic signals for the thiophene ring protons, typically in the range of δ 7.0-7.5 ppm. The methylene protons of the thenyl group (Th-CH₂-N) will appear as a singlet around δ 3.8-4.2 ppm. The two methylene groups of the β-alanine moiety will present as triplets around δ 2.5-3.0 ppm. The N-H proton will be a broad singlet, its chemical shift being solvent-dependent.

  • ¹³C NMR: Key signals include those for the thiophene carbons (δ 120-140 ppm), the thenyl methylene carbon (δ ~50 ppm), and the two methylene carbons of the β-alanine unit (δ ~35 and ~45 ppm). The carboxylic acid or ester carbonyl will appear downfield (δ > 170 ppm).

  • IR Spectroscopy: Look for a strong, broad absorption for the O-H stretch of the carboxylic acid (if present) around 2500-3300 cm⁻¹. A sharp C=O stretch will be prominent around 1700-1730 cm⁻¹ for the acid or ester. The N-H stretch will appear as a medium-intensity band around 3300-3400 cm⁻¹.

  • Mass Spectrometry (ESI+): The molecular ion peak [M+H]⁺ will be the base peak. Fragmentation will likely involve the loss of the carboxylic acid or ester group.

Intermediate 1.2: N-acyl-N-(3-thenyl)-β-alanine

Protection of the nitrogen is crucial for directing the subsequent cyclization. This is often achieved through acylation or sulfonylation.

  • ¹H NMR: The most significant change from Intermediate 1.1 will be the disappearance of the N-H proton signal. If an acyl group (e.g., acetyl) is used, a new singlet for the methyl protons will appear around δ 2.1 ppm. For a tosyl group, aromatic protons on the tosyl ring will be visible in the δ 7.3-7.8 ppm range, along with a methyl singlet around δ 2.4 ppm.

  • ¹³C NMR: A new carbonyl carbon signal for the acyl group will appear around δ 170 ppm. For a tosyl group, the characteristic aromatic carbon signals and the methyl carbon at ~21 ppm will be present.

  • IR Spectroscopy: A second C=O stretch will appear for the newly introduced acyl group, typically around 1650 cm⁻¹. For a sulfonyl group, strong, characteristic S=O stretches will be observed around 1350 and 1160 cm⁻¹. The N-H absorption band will be absent.

  • Mass Spectrometry (ESI+): The [M+H]⁺ peak will correspond to the acylated/sulfonylated product. Fragmentation may show the loss of the protecting group.

Route 2: Reductive Amination and Pictet-Spengler Type Cyclization

This alternative strategy involves the formation of an iminium ion intermediate, which then undergoes intramolecular cyclization. This can be a milder alternative to the high temperatures often required for Friedel-Crafts reactions.

Synthetic Pathway and Key Intermediates

Route_2_Pictet_Spengler_Type_Cyclization A 3-(2-Aminoethyl)thiophene C Iminium ion (in situ) A->C B Aldehyde/Keto-ester B->C Condensation D Tetrahydrothieno[3,2-c]pyridine (Intermediate 2.1) C->D Cyclization E N-functionalized tetrahydrothieno[3,2-c]pyridine (Intermediate 2.2) D->E N-Alkylation/Acylation F Thieno[3,2-c]azepine derivative (Final Product) E->F Ring Expansion

Caption: Synthetic pathway for Route 2.

Spectroscopic Characterization of Intermediates

Intermediate 2.1: Tetrahydrothieno[3,2-c]pyridine

This stable, bicyclic intermediate is the product of the initial cyclization.

  • ¹H NMR: The thiophene protons will be present in the aromatic region. The protons on the newly formed piperidine ring will show complex multiplets in the aliphatic region (δ 1.5-3.5 ppm). The N-H proton will be a broad singlet.

  • ¹³C NMR: Expect signals for the thiophene carbons and the aliphatic carbons of the piperidine ring.

  • IR Spectroscopy: A key feature will be the N-H stretch around 3300-3400 cm⁻¹.

  • Mass Spectrometry (EI or ESI+): The molecular ion peak will be prominent.

Intermediate 2.2: N-functionalized tetrahydrothieno[3,2-c]pyridine

To facilitate ring expansion, the nitrogen is typically functionalized, for example, by alkylation with a haloacetate.

  • ¹H NMR: The N-H signal will disappear. New signals corresponding to the N-substituent will appear. For example, an N-CH₂COOEt group will show a singlet for the methylene protons around δ 3.2-3.5 ppm, and a quartet and triplet for the ethyl ester group.

  • ¹³C NMR: New signals for the N-substituent carbons will be present. The carbons of the piperidine ring adjacent to the nitrogen will show a downfield shift.

  • IR Spectroscopy: The N-H band will be absent. A strong C=O stretch for the ester group will be present around 1730-1750 cm⁻¹.

  • Mass Spectrometry (ESI+): The [M+H]⁺ peak will correspond to the N-functionalized product.

Comparative Data Summary

IntermediateRouteKey ¹H NMR Signals (ppm)Key IR Bands (cm⁻¹)Key Mass Spec Feature
N-(3-thenyl)-β-alanine derivative 1Thiophene H (7.0-7.5), Th-CH₂ (3.8-4.2), N-H (broad)O-H (2500-3300), C=O (1700-1730), N-H (3300-3400)[M+H]⁺, loss of COOH/COOR
N-acyl-N-(3-thenyl)-β-alanine 1Disappearance of N-H, acyl-CH₃ (~2.1)Second C=O (~1650) or S=O (1350, 1160)[M+H]⁺, loss of protecting group
Tetrahydrothieno[3,2-c]pyridine 2Thiophene H (aromatic), piperidine H (1.5-3.5), N-H (broad)N-H (3300-3400)Prominent M⁺ or [M+H]⁺
N-functionalized tetrahydrothieno[3,2-c]pyridine 2Disappearance of N-H, new signals for N-substituentC=O (ester, ~1740)[M+H]⁺ for the derivatized product

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the intermediate in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is free of particulate matter.

  • ¹H NMR Acquisition:

    • Use a 400 MHz or higher spectrometer.

    • Acquire a standard proton spectrum with 16-32 scans.

    • Set the spectral width to cover the range of -2 to 12 ppm.

    • Reference the spectrum to the residual solvent peak or TMS.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Use a sufficient number of scans for good signal-to-noise (e.g., 1024 or more, depending on sample concentration).

    • Set the spectral width to cover 0-220 ppm.

  • Causality: The choice of solvent is critical; DMSO-d₆ is useful for exchanging D₂O with labile protons (N-H, O-H) to confirm their signals. Higher field strength (e.g., 600 MHz) provides better signal dispersion, which is crucial for resolving complex multiplets in the aliphatic regions of these molecules.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Solid: Use an ATR (Attenuated Total Reflectance) accessory for neat analysis. Alternatively, prepare a KBr pellet.

    • Oil: Apply a thin film between two NaCl or KBr plates.

  • Data Acquisition:

    • Record the spectrum from 4000 to 400 cm⁻¹.

    • Acquire at least 16 scans for a good quality spectrum.

    • Perform a background scan before running the sample.

  • Trustworthiness: ATR-IR is a rapid and reliable method that requires minimal sample preparation, reducing the risk of sample contamination or loss.

Mass Spectrometry (MS)
  • Sample Preparation:

    • ESI: Dissolve a small amount of the sample (~0.1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile) with 0.1% formic acid to promote protonation.

    • EI: For volatile and thermally stable compounds, direct injection or GC-MS can be used.

  • Data Acquisition:

    • Acquire a full scan mass spectrum in positive ion mode.

    • For structural confirmation, perform tandem MS (MS/MS) on the molecular ion peak to observe characteristic fragmentation patterns.

  • Expertise: High-resolution mass spectrometry (HRMS) is invaluable for confirming the elemental composition of intermediates, providing an extra layer of confidence in the structural assignment.[2][3]

Workflow for Spectroscopic Characterization

Spectroscopic_Characterization_Workflow Start Isolate Reaction Intermediate TLC_MS Preliminary Analysis: TLC and Direct Infusion MS Start->TLC_MS IR_Analysis IR Spectroscopy: Identify Functional Groups TLC_MS->IR_Analysis Structure_Confirmed Structure Confirmed? Final_Structure Final Structure Elucidation Structure_Confirmed->Final_Structure Yes Troubleshoot Troubleshoot Synthesis or Re-characterize Structure_Confirmed->Troubleshoot No NMR_Analysis NMR Spectroscopy (¹H, ¹³C, COSY): Determine Connectivity IR_Analysis->NMR_Analysis HRMS_Analysis HRMS: Confirm Elemental Composition NMR_Analysis->HRMS_Analysis HRMS_Analysis->Structure_Confirmed

Sources

Safety & Regulatory Compliance

Safety

A Guide to the Proper Disposal of 4H,5H,6H,7H,8H-thieno[3,2-c]azepine hydrochloride: Ensuring Safety and Compliance

The responsible management of chemical reagents is paramount in a laboratory setting, extending from initial procurement to final disposal. This guide provides a detailed protocol for the proper disposal of 4H,5H,6H,7H,8...

Author: BenchChem Technical Support Team. Date: February 2026

The responsible management of chemical reagents is paramount in a laboratory setting, extending from initial procurement to final disposal. This guide provides a detailed protocol for the proper disposal of 4H,5H,6H,7H,8H-thieno[3,2-c]azepine hydrochloride (CAS Number: 83621-61-8), a heterocyclic compound utilized in research and development. Adherence to these procedures is critical not only for regulatory compliance but, more importantly, for the protection of laboratory personnel and the environment.

The disposal of any chemical, including this thienoazepine derivative, is governed by a stringent regulatory framework. In the United States, the primary regulations are the Resource Conservation and Recovery Act (RCRA), enforced by the Environmental Protection Agency (EPA), and standards set by the Occupational Safety and Health Administration (OSHA), particularly the Laboratory Standard (29 CFR 1910.1450).[1][2][3] These regulations mandate that the generator of the waste—the laboratory—is responsible for its safe and proper management from "cradle to grave."

Hazard Assessment and Waste Characterization

Before any disposal action is taken, a thorough hazard assessment is mandatory. While a specific Safety Data Sheet (SDS) for this exact compound was not located, its structure as a nitrogen and sulfur-containing heterocyclic hydrochloride salt suggests several potential hazards that must be assumed until formal characterization proves otherwise.

Assumed Hazards:

  • Toxicity: Many nitrogen-containing heterocyclic compounds exhibit biological activity and potential toxicity.[4] Uncharacterized compounds should always be handled as if they are toxic.

  • Reactivity: As a hydrochloride salt, it may react with strong bases to liberate the free base and with strong oxidizing agents. It should be considered incompatible with these substances.

  • Environmental Hazard: Improper release can contaminate soil and water, potentially harming aquatic life.[1]

The first and most critical step is to determine if the waste is classified as "hazardous" under RCRA. A waste is considered hazardous if it is specifically listed by the EPA (F, K, P, or U-lists) or if it exhibits one of four characteristics: Ignitability, Corrosivity, Reactivity, or Toxicity.[1][5]

Characteristic EPA Code Relevance to 4H,5H,6H,7H,8H-thieno[3,2-c]azepine hydrochloride
Ignitability D001Unlikely for a solid hydrochloride salt, but solutions may be ignitable depending on the solvent used.[5]
Corrosivity D002Unlikely for the solid. Aqueous solutions may be acidic and require pH testing.[5]
Reactivity D003Unlikely to be reactive in the RCRA sense (e.g., explosive, water-reactive), but chemical incompatibilities exist.
Toxicity D004-D043A Toxicity Characteristic Leaching Procedure (TCLP) test would be required to definitively rule this out, but it is prudent to manage it as potentially toxic.

Given the lack of complete data, it is best practice to manage all waste containing 4H,5H,6H,7H,8H-thieno[3,2-c]azepine hydrochloride as hazardous chemical waste. This conservative approach ensures the highest level of safety and compliance.

Personal Protective Equipment (PPE)

Proper PPE is non-negotiable when handling any chemical waste. The level of protection should be based on the potential hazards identified.

Mandatory PPE:

  • Eye Protection: ANSI Z87.1 compliant safety glasses with side shields or, preferably, chemical splash goggles.[2]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) should be worn. Always check the glove manufacturer's compatibility chart for the specific solvents being used.

  • Protective Clothing: A standard laboratory coat is required. For larger quantities or when handling powders, a chemically resistant apron may be necessary.[2]

  • Respiratory Protection: If handling the compound as a fine powder outside of a chemical fume hood, a NIOSH-approved respirator may be required to prevent inhalation. All work with the solid should ideally be performed in a certified chemical fume hood.

Segregation and Storage of Waste

Proper segregation is a cornerstone of safe laboratory practice, preventing dangerous chemical reactions and ensuring cost-effective disposal.[1][6]

Core Principles:

  • Generate at the Source: Waste containers should be located at or near the point of generation.[1]

  • Do Not Mix: Never mix incompatible waste streams. Waste 4H,5H,6H,7H,8H-thieno[3,2-c]azepine hydrochloride should be collected in a dedicated container. Do not mix it with strong bases, oxidizing agents, or other reactive chemicals.[7]

  • Solid vs. Liquid: Collect solid waste (e.g., contaminated filter paper, gloves, excess solid compound) separately from liquid waste (e.g., solutions in organic solvents, reaction mother liquors).[6]

The following diagram outlines the decision-making process for segregating and handling waste streams of this compound.

G cluster_waste_type Identify Waste Stream cluster_solid_handling Solid Waste Protocol cluster_liquid_handling Liquid Waste Protocol cluster_container_handling Empty Container Protocol start Waste Generation 4H,5H,6H,7H,8H-thieno[3,2-c]azepine hydrochloride solid_waste Solid Waste (Unused solid, contaminated consumables) start->solid_waste Solid liquid_waste Liquid Waste (Solutions, reaction mixtures) start->liquid_waste Liquid empty_container Empty Container start->empty_container Empty collect_solid Collect in a dedicated, labeled solid hazardous waste container. solid_waste->collect_solid collect_liquid Collect in a dedicated, chemically compatible liquid hazardous waste container. liquid_waste->collect_liquid rinse Triple-rinse with a suitable solvent. empty_container->rinse seal_solid Keep container closed. Store in designated Satellite Accumulation Area (SAA). collect_solid->seal_solid disposal_pickup Arrange for pickup by Institution's Environmental Health & Safety (EHS) department. seal_solid->disposal_pickup seal_liquid Keep container closed. Use secondary containment. Store in designated SAA. collect_liquid->seal_liquid seal_liquid->disposal_pickup collect_rinsate Collect all rinsate as liquid hazardous waste. rinse->collect_rinsate deface Deface or remove original label. Mark as 'Empty'. rinse->deface collect_rinsate->collect_liquid dispose_container Dispose of container in regular trash or glass disposal box. deface->dispose_container

Caption: Waste Disposal Workflow for Thienoazepine Hydrochloride.

Step-by-Step Disposal Protocol

This protocol provides a direct, procedural guide for laboratory personnel.

1. Container Selection and Labeling:

  • Choose a Compatible Container: Use a container that is chemically compatible with the waste. For solid waste, a high-density polyethylene (HDPE) pail is suitable. For liquid waste, use an HDPE or glass container that is compatible with the solvent used (e.g., avoid glass for hydrofluoric acid waste, though not relevant here).[1][6] The container must have a secure, leak-proof lid.[1]

  • Properly Label the Container: As soon as the first drop of waste enters the container, it must be labeled.[2] The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "4H,5H,6H,7H,8H-thieno[3,2-c]azepine hydrochloride." Do not use abbreviations or formulas.

    • A list of all components, including solvents, with percentages.

    • The relevant hazard characteristics (e.g., "Toxic").

    • The accumulation start date.

2. Waste Accumulation:

  • Location: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area must be under the control of laboratory personnel.[1]

  • Container Management: Keep the waste container closed at all times, except when adding waste.

  • Secondary Containment: Liquid waste containers must be kept in a secondary containment bin or tray to contain any potential spills.[2]

  • Volume Limits: Do not overfill containers; leave at least 10% headspace to allow for expansion.

3. Disposal of Empty Containers:

  • An "empty" container that held a hazardous chemical must be properly managed to be disposed of as non-hazardous waste.[8]

  • Triple-Rinse: The container must be rinsed three times with a solvent (such as water or methanol) capable of removing the residual chemical.[8]

  • Collect Rinsate: The rinsate from all three rinses is considered hazardous waste and must be collected in the appropriate liquid hazardous waste container.[8]

  • Deface Label: The original manufacturer's label must be completely removed or defaced.[8]

  • Final Disposal: Once triple-rinsed and defaced, the container can typically be disposed of in the regular trash or a designated glass disposal box.

4. Arranging for Final Disposal:

  • Do Not Sewer: Under no circumstances should this chemical or its solutions be poured down the drain.[7][9] This is a direct violation of EPA regulations and can harm the environment.

  • Contact EHS: When the waste container is full or has been accumulating for the maximum allowed time (typically six months in academic labs), contact your institution's Environmental Health and Safety (EHS) or equivalent department to arrange for pickup.[1] They are responsible for consolidating waste and sending it to a licensed Treatment, Storage, and Disposal Facility (TSDF).

Spill Management

Accidental spills must be handled promptly and safely. Your laboratory should have a chemical spill kit readily available.

  • Alert Personnel: Immediately alert others in the area.

  • Evacuate: If the spill is large, highly concentrated, or in a poorly ventilated area, evacuate the lab and contact EHS or emergency services.

  • Consult the SDS: If available, refer to the SDS for specific spill cleanup instructions.

  • Small Spills: For a small, manageable spill of the solid, use absorbent pads or a non-reactive absorbent material (like vermiculite or sand) to gently sweep it up. Avoid raising dust. For small liquid spills, cover with absorbent material.

  • Collect Debris: All materials used for cleanup (gloves, absorbent pads, etc.) are considered hazardous waste and must be placed in the designated solid hazardous waste container.[8]

  • Decontaminate: Clean the spill area with an appropriate solvent and then soap and water.

Waste Minimization

A key principle of modern laboratory management is to minimize the generation of hazardous waste.[6][10]

  • Order Appropriately: Purchase only the quantity of the chemical that is reasonably needed for your experiments.

  • Maintain Inventory: Keep an accurate inventory to avoid purchasing duplicates and to track expiration dates.

  • Small-Scale Chemistry: Whenever possible, adapt experiments to use smaller quantities of reagents.

By integrating these principles of hazard assessment, proper handling, and regulatory compliance into your daily workflow, you can ensure the safe and responsible management of 4H,5H,6H,7H,8H-thieno[3,2-c]azepine hydrochloride, protecting yourself, your colleagues, and the environment.

References

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]

  • How To Safely Dispose of Chemicals in Your Lab. Solvent Waste Management. [Link]

  • Laboratory Waste Disposal Safety Protocols. National Science Teaching Association (NSTA). [Link]

  • The Laboratory Standard | Office of Clinical and Research Safety. Vanderbilt University. [Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. National Academies Press (US). [Link]

  • Advancing sustainability: Green chemistry applications of heterocyclic compounds for waste remediation. OAE Publishing Inc. [Link]

  • Safety Data Sheet. ABX advanced biochemical compounds. [Link]

  • Properly Managing Chemical Waste in Laboratories. A-CAPP. [Link]

  • Safety Data Sheet. ChemService. [Link]

  • In-Laboratory Treatment of Chemical Waste. University of British Columbia. [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • RCRA Hazardous Waste Drugs. PharmWaste Technologies, Inc. [Link]

  • Nitrogen-containing heterocyclic drug products approved by the FDA in 2023: Synthesis and biological activity. European Journal of Medicinal Chemistry. [Link]

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